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  • Product: 9-Methyl-3-nitro-9H-carbazole
  • CAS: 61166-05-0

Core Science & Biosynthesis

Foundational

Technical Profile: 9-Methyl-3-nitro-9H-carbazole (CAS 61166-05-0)

[1][2] Executive Summary 9-Methyl-3-nitro-9H-carbazole is a critical heterocyclic intermediate in the synthesis of optoelectronic materials and bioactive scaffolds.[1][2] Characterized by its electron-deficient nitro gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

9-Methyl-3-nitro-9H-carbazole is a critical heterocyclic intermediate in the synthesis of optoelectronic materials and bioactive scaffolds.[1][2] Characterized by its electron-deficient nitro group coupled with the electron-rich carbazole core, it serves as a "push-pull" system precursor essential for developing intramolecular charge transfer (ICT) dyes and hole-transport materials (HTM) for Organic Light-Emitting Diodes (OLEDs).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and functional applications in material science and medicinal chemistry.[1][2]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence computational predictions suitable for laboratory benchmarking.

PropertySpecificationNotes
CAS Number 61166-05-0
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
Appearance Yellow crystalline solidCharacteristic of nitro-aromatics
Melting Point 172.0 – 173.5 °CHigh purity reference [1]
Solubility <0.2 µg/mL (pH 7.[1][2]4)Highly lipophilic; soluble in DCM, DMSO, DMF [2]
Electronic Character Electron-withdrawing (Nitro)Strong acceptor moiety
Absorption (UV-Vis) λmax ~330-360 nmBathochromic shift vs. non-nitro parent

Synthesis & Production

Mechanistic Pathway

The synthesis relies on Electrophilic Aromatic Substitution (S_EAr) .[1][2] The nitrogen lone pair in the carbazole ring activates the 3- and 6-positions.[1][2] Under controlled nitration, the 3-position is kinetically favored due to the steric hindrance of the N-methyl group protecting the 1-position and electronic distribution favoring the para position relative to the nitrogen.[1]

SynthesisPathway Start 9-Methylcarbazole (Substrate) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack (NO2+) Reagent HNO3 / AcOH (Nitrating Agent) Reagent->Intermediate Product 9-Methyl-3-nitro-9H-carbazole (Target) Intermediate->Product Deprotonation (-H+)

Figure 1: Electrophilic aromatic substitution pathway for the regioselective nitration of 9-methylcarbazole.

Experimental Protocol: Regioselective Nitration

Objective: Synthesize 9-methyl-3-nitrocarbazole with >95% regioselectivity.

Reagents:

  • 9-Methylcarbazole (1.0 eq)[1][3]

  • Nitric Acid (65%, 1.1 eq)

  • Glacial Acetic Acid (Solvent) or Acetonitrile[2]

  • Dichloromethane (DCM) for extraction[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 9-methylcarbazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Ensure complete solvation; mild heating (40°C) may be required.[1][2]

  • Activation: Cool the solution to 0–5°C using an ice bath to suppress di-nitration (3,6-dinitro impurity).

  • Addition: Add Nitric acid (11 mmol) dropwise over 20 minutes. The solution will darken, transitioning to a deep yellow/orange.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1][2] The product will appear as a distinct yellow spot with a lower R_f than the starting material.[1][2]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The crude product will precipitate as a yellow solid.[1][2]

  • Purification: Filter the precipitate. Recrystallize from Ethanol or Acetone/Water to yield bright yellow needles.[1][2]

Validation Check:

  • Yield: Expected 85–93%.

  • Purity: Verify MP (172–173°C). Lower MP indicates 3,6-dinitro contamination.[1][2]

Functional Applications

Material Science: OLED Precursor

The nitro group is a "masked" amine.[1][2] Reduction of 9-methyl-3-nitrocarbazole yields 3-amino-9-methylcarbazole , a primary building block for:

  • Hole Transport Layers (HTL): The amino-carbazole moiety forms the core of high-mobility HTLs (e.g., TCTA derivatives).[1]

  • Thermally Activated Delayed Fluorescence (TADF): Used as an electron donor unit when coupled with triazine or sulfone acceptors.[1][2]

Medicinal Chemistry: Bioactive Scaffold

Carbazole alkaloids exhibit potent biological activities.[1][2][4] The 3-nitro derivative serves as a scaffold for:

  • Intercalating Agents: Planar tricyclic structure allows DNA intercalation.[1][2]

  • Antibacterial Screening: High-throughput screening (HTS) libraries often include this CAS for antimicrobial properties [2].[1][2]

Applications Core 9-Methyl-3-nitro-9H-carbazole Reduction Reduction (Sn/HCl or H2/Pd) Core->Reduction DirectUse Direct Bio-Screening Core->DirectUse Amine 3-Amino-9-methylcarbazole Reduction->Amine OLED OLED Hole Transport Materials Amine->OLED Dyes Azo Dyes & Pigments Amine->Dyes Pharma DNA Intercalators (Antitumor) DirectUse->Pharma

Figure 2: Downstream utility map illustrating the compound's role as a divergent intermediate.[1][2]

Characterization & Spectroscopy

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (Predicted in CDCl₃, 400 MHz):

  • δ 8.90 (d, J=2.0 Hz, 1H): H-4 proton.[1][2] Highly deshielded by the adjacent nitro group (ortho-effect).[1][2]

  • δ 8.35 (dd, J=9.0, 2.0 Hz, 1H): H-2 proton.[1][2]

  • δ 8.10 (d, J=7.8 Hz, 1H): H-5 proton (characteristic of carbazole aromatic system).[1][2]

  • δ 7.40–7.55 (m, 3H): H-1, H-7, H-8 protons.[1]

  • δ 7.30 (t, 1H): H-6 proton.[1][2]

  • δ 3.90 (s, 3H): N-Methyl protons. Sharp singlet.[1][2]

Key Diagnostic: The appearance of the singlet at ~3.90 ppm confirms the N-methylation, while the downfield doublet at ~8.90 ppm confirms substitution at the 3-position.[1][2]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][2][5]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2][5]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust/vapors.

  • PPE: Nitrile gloves and safety goggles are mandatory.[1][2] Nitro compounds can be absorbed through the skin.[1][2]

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • PubChem. (2025).[1][2] 9-Methyl-3-nitrocarbazole (CID 148931).[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Matrix Fine Chemicals. (n.d.).[1][2] Product Catalog: 9-Methyl-3-nitro-9H-carbazole. Retrieved from [Link][2]

  • Bondock, S., et al. (2019).[1][2] Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. Retrieved from [Link][2]

Sources

Exploratory

9-Methyl-3-nitro-9H-carbazole molecular structure and weight

Technical Monograph: 9-Methyl-3-nitro-9H-carbazole Molecular Identity & Physicochemical Profile 9-Methyl-3-nitro-9H-carbazole is a functionalized heteroaromatic compound belonging to the carbazole family.[1] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 9-Methyl-3-nitro-9H-carbazole

Molecular Identity & Physicochemical Profile

9-Methyl-3-nitro-9H-carbazole is a functionalized heteroaromatic compound belonging to the carbazole family.[1] It serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and biologically active pharmaceutical ingredients. Its structure is characterized by a tricyclic carbazole backbone methylated at the nitrogen (position 9) and substituted with a nitro group at position 3, imparting significant electronic asymmetry.

Property Data / Value
IUPAC Name 9-Methyl-3-nitro-9H-carbazole
CAS Registry Number 61166-05-0
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
Exact Mass 226.0742 Da
Melting Point 170–172 °C (Crystalline solid)
Appearance Yellow needles or crystalline powder
Solubility Soluble in CHCl₃, DMSO, DMF; sparingly soluble in ethanol; insoluble in water.[1][2]

Structural Analysis & Spectroscopy

The regiochemistry of 9-methyl-3-nitrocarbazole is dictated by the electronic properties of the carbazole ring system.[1]

  • Electronic Structure: The nitrogen atom at position 9 donates electron density into the aromatic system via resonance (+M effect). This activates the ring toward electrophilic aromatic substitution. Positions 3 and 6 (para to the nitrogen) are the most electron-rich, making them the primary sites for nitration.

  • Steric Considerations: The methyl group at position 9 is relatively small but prevents hydrogen bonding at the nitrogen center, lowering the melting point compared to the unsubstituted analog (3-nitro-9H-carbazole, mp ~214 °C) while maintaining high thermal stability.[1]

Spectroscopic Signature (¹H NMR Interpretation)

The introduction of the nitro group at position 3 creates a distinct desymmetrization of the carbazole framework.

  • H-4 (Singlet/Doublet, ~8.9–9.0 ppm): The proton at position 4 is significantly deshielded due to the strong anisotropic and inductive electron-withdrawing effect (-I, -M) of the adjacent nitro group.[1] It typically appears as a meta-coupled doublet or singlet.[1]

  • H-2 (Doublet of Doublets, ~8.3 ppm): Ortho to the nitro group, this proton is also deshielded.

  • N-Methyl (Singlet, ~3.9 ppm): The methyl group protons appear as a sharp singlet in the aliphatic region, characteristic of N-alkylated carbazoles.[1]

Synthetic Pathways & Mechanism[1][4]

The synthesis of 9-methyl-3-nitrocarbazole is a classic example of Electrophilic Aromatic Substitution (S_EAr) .[1] The reaction must be controlled to prevent dinitration (at position 6) or oxidation.

Primary Synthetic Route: Nitration of 9-Methylcarbazole

The most reliable protocol involves the nitration of 9-methylcarbazole using nitric acid in a polar aprotic solvent (acetonitrile) or a weak acid (acetic acid) to moderate the reaction rate and avoid the use of carcinogenic solvents like chlorobenzene.[1]

Reaction Scheme:

  • Substrate: 9-Methylcarbazole.[1][3][4][5]

  • Reagent: Nitric acid (HNO₃) or Copper(II) nitrate.

  • Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Temperature: 0–25 °C (Strict temperature control is vital to suppress dinitration).

Synthesispathway Reactant 9-Methylcarbazole (C13H11N) Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Nitration (0°C) Reagent HNO3 / AcOH (Electrophilic Source) Reagent->Intermediate Product 9-Methyl-3-nitro-9H-carbazole (C13H10N2O2) Intermediate->Product -H+ (Aromatization) SideProduct 3,6-Dinitro isomer (Over-nitration impurity) Intermediate->SideProduct Excess HNO3 / >40°C

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 9-methyl-3-nitrocarbazole.[1]

Applications in Material Science & Pharmacology

Optoelectronics (OLEDs)

Carbazole derivatives are ubiquitous in organic electronics due to their high triplet energy and hole-transporting capabilities.[1]

  • Precursor Utility: The nitro group in 9-methyl-3-nitrocarbazole can be reduced to an amine (-NH₂), serving as a "handle" for coupling reactions (e.g., Buchwald-Hartwig) to create extended π-conjugated systems used as host materials in phosphorescent OLEDs.[1]

  • Photoconductivity: The nitro group acts as an electron acceptor, creating a "push-pull" system with the electron-rich carbazole core, which is essential for non-linear optical (NLO) properties.[1]

Medicinal Chemistry
  • Antimicrobial & Anticancer: Nitrocarbazoles have shown cytotoxicity against various cancer cell lines (e.g., MCF-7).[1] The planar structure allows for DNA intercalation, while the nitro group can undergo bioreduction to form reactive intermediates that target cellular components.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 9-Methyl-3-nitro-9H-carbazole (10g scale).

Safety Warning: Nitric acid is a strong oxidizer and corrosive.[1] The reaction is exothermic. Perform in a fume hood.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (55 mmol) of 9-methylcarbazole in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Nitration: Add 3.5 mL of fuming nitric acid (dissolved in 10 mL acetic acid) dropwise over 30 minutes. Crucial: Maintain internal temperature below 10 °C to prevent dinitration.

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. A yellow precipitate will begin to form.[1]

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: Filter the yellow solid via vacuum filtration. Wash copiously with water to remove acid traces, then with cold ethanol.

  • Purification: Recrystallize the crude solid from a mixture of Acetone/Ethanol (1:1) or Acetonitrile.[6]

  • Characterization: Verify purity via TLC (SiO₂, Hexane:Ethyl Acetate 4:1) and Melting Point (Target: 170–172 °C).

Workflow Start Start: 9-Methylcarbazole Step1 Dissolve in Glacial AcOH Cool to 0-5°C Start->Step1 Step2 Add HNO3 dropwise (Control Exotherm) Step1->Step2 Step3 Quench in Ice Water Precipitate forms Step2->Step3 Step4 Vacuum Filtration Wash with H2O/EtOH Step3->Step4 Step5 Recrystallization (Acetone/Ethanol) Step4->Step5 End Pure 9-Methyl-3-nitrocarbazole (Yellow Needles) Step5->End

Figure 2: Purification and isolation workflow for high-purity synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148931, 9-Methyl-3-nitrocarbazole. Retrieved from [Link]

  • ChemSrc (2025). 9-Methyl-3-nitro-9H-carbazole Physicochemical Properties. Retrieved from [Link]

  • LookChem. Product Analysis: 9-Methyl-3-nitrocarbazole (CAS 61166-05-0). Retrieved from [Link]

  • Kyung-Ryoul, K., et al. Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. Patent KR0163344B1.[1] Retrieved from (Cited for nitration methodology adaptation).

Sources

Foundational

Technical Guide: Chemical and Physical Properties of 3-Nitro-9-Methylcarbazole

Executive Summary 3-Nitro-9-methylcarbazole (CAS: 61166-05-0) is a critical heterocyclic intermediate used primarily in the synthesis of functional dyes, optoelectronic materials, and pharmaceutical precursors.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitro-9-methylcarbazole (CAS: 61166-05-0) is a critical heterocyclic intermediate used primarily in the synthesis of functional dyes, optoelectronic materials, and pharmaceutical precursors.[1][2][3][4][5] As a derivative of the carbazole moiety, it serves as a model compound for understanding electrophilic substitution patterns in tricyclic aromatic systems and the electronic effects of nitro-functionalization on charge-transfer properties.[5]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, spectroscopic signatures, and downstream reactivity, designed for researchers in medicinal chemistry and materials science.[5]

Chemical Identity & Structural Analysis[1][2][3][5][6][7]

The compound consists of a tricyclic carbazole backbone methylated at the pyrrolic nitrogen (position 9) and functionalized with a nitro group at position 3.[5] The 3-position is the most reactive site for electrophilic attack due to the directing effect of the nitrogen lone pair, which activates the para position relative to the amine.[5]

PropertyDetail
IUPAC Name 9-Methyl-3-nitro-9H-carbazole
Common Synonyms 3-Nitro-N-methylcarbazole; N-Methyl-3-nitrocarbazole
CAS Registry Number 61166-05-0
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
SMILES CN1C2=C(C=C(C=C2)[O-])C3=CC=CC=C31
Appearance Yellow crystalline solid

Physical & Thermodynamic Properties[1][2][5]

The introduction of the nitro group significantly alters the physical properties compared to the parent 9-methylcarbazole (mp ~88 °C), increasing the melting point and inducing strong dipole-dipole interactions.[5]

PropertyValueContext/Notes
Melting Point 172 – 174 °C (Lit.)[5]Significantly higher than parent due to polarity; some sources report up to 180–181 °C depending on crystal habit [1, 2].[5]
Solubility Soluble in DCM, THF, DMF, Acetone.[5]Poorly soluble in water and cold ethanol.[5] Recrystallizable from Ethanol/Acetone mixtures.[5]
Electronic Character Electron-deficient (Acceptor)The nitro group acts as a strong electron-withdrawing group (EWG), quenching fluorescence typical of carbazoles.[5]
UV-Vis Absorption

nm
Bathochromic shift relative to 9-methylcarbazole; tailing into visible region causes yellow color.[5]

Synthesis & Purification Protocol

The synthesis of 3-nitro-9-methylcarbazole is a classic electrophilic aromatic substitution.[5] The following protocol ensures high regioselectivity for the 3-position over the 1-position or dinitration.

Reagents
  • Precursor: 9-Methylcarbazole (1.0 eq)[5]

  • Nitrating Agent: 70% Nitric Acid (HNO₃) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Quenching: Ice-cold water

Step-by-Step Methodology
  • Dissolution: Dissolve 9-methylcarbazole in glacial acetic acid at room temperature. Ensure complete solvation.

  • Nitration: Cool the solution to 15–20 °C. Add HNO₃ dropwise over 30 minutes. Note: Controlling temperature is critical to prevent dinitration at the 6-position.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution will darken, and a yellow precipitate may begin to form.[5]

  • Quenching: Pour the reaction mixture into a 5-fold excess of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.[5]

  • Purification:

    • Filter the crude solid and wash extensively with water to remove acid traces.[5]

    • Recrystallization: Dissolve in boiling ethanol (or acetone/ethanol mix).[5] Allow to cool slowly to yield needle-like yellow crystals.

    • Yield: Typically 70–85%.[5]

Workflow Visualization

SynthesisWorkflow Start 9-Methylcarbazole (Precursor) Reagent HNO3 / AcOH (Electrophilic Subst.) Start->Reagent Dissolve Intermediate Sigma Complex (Transition State) Reagent->Intermediate Nitration (15-20°C) Product 3-Nitro-9-methylcarbazole (Yellow Solid, mp 173°C) Intermediate->Product -H+ (Aromatization) Purification Recrystallization (Ethanol) Product->Purification Quench & Filter

Figure 1: Synthetic pathway for the regioselective nitration of 9-methylcarbazole.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[5] The nitro group induces significant deshielding on the protons of the substituted ring.[5]

¹H NMR Prediction (CDCl₃, 400 MHz)
Proton PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
H-4 8.90 – 9.00 Singlet (d)Most Deshielded: Ortho to -NO₂, peri to N-Me.[5] Anisotropic effect of NO₂ is maximal here.[5]
H-2 8.30 – 8.40 Doublet (dd)Ortho to -NO₂, meta to carbazole Nitrogen.[5]
H-5 8.10 – 8.15 DoubletPeri-proton on the unsubstituted ring (typical carbazole H5 shift).[5]
H-1 7.40 – 7.50 DoubletMeta to -NO₂, shielded by electron density from carbazole Nitrogen.[5]
N-CH₃ 3.85 – 3.95 SingletMethyl group attached to Nitrogen.[5] Slightly downfield from parent (~3.74 ppm) due to EWG effect.[5]

Chemical Reactivity & Applications[1][5][9]

Reduction to 3-Amino-9-methylcarbazole

The most common application of 3-nitro-9-methylcarbazole is its reduction to the primary amine.[5] The amino derivative is a versatile nucleophile used to synthesize azo dyes, Schiff bases, and amides.[5]

  • Reagents: Sn/HCl, Fe/NH₄Cl, or H₂/Pd-C.[5]

  • Mechanism: Nitro group reduction restores the electron-donating capability of the system, often restoring fluorescence [3].[5]

Optoelectronics & Materials

While the nitro derivative itself is a fluorescence quencher, it serves as an acceptor unit in "Push-Pull" systems.[5]

  • Charge Transfer: The D-π-A structure (Donor: Carbazole N, Acceptor: Nitro) creates internal Charge Transfer (ICT) states, useful in non-linear optics (NLO).

  • OLEDs: Used as a building block for host materials where high triplet energy is required (after modification).[5]

Biological Relevance

Nitrocarbazoles are investigated for their interaction with DNA.[5] The planar tricyclic structure allows for intercalation between base pairs.[5]

  • Mutagenicity: Studies on methylnitrocarbazoles suggest that metabolic reduction (by nitroreductases) to hydroxylamines can lead to DNA adducts [4].[5] Handling requires strict safety protocols.[5]

Safety & Handling (MSDS Highlights)

  • Hazards: Potential Mutagen/Carcinogen (Class 2).[5] Skin and eye irritant.[5]

  • Handling: Use a fume hood.[5] Wear nitrile gloves and safety glasses.[5] Avoid dust formation.[5]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.[5]

References

  • Lindemann, H. (1924).[5][6] "Über den 3-Nitro-carbazol." Berichte der deutschen chemischen Gesellschaft, 57, 555.[5] (Source for melting point 173-174°C).[5]

  • Sawicki, E. (1954).[5] "Synthesis of 4-Alkyl-v-triazoles from Acetylenic Compounds and Hydrogen Azide." Journal of the American Chemical Society, 76(2), 667. Link (Source for melting point 180-181°C).[5]

  • Bondock, S. et al. (2019).[5] "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, 43, 369.[5] Link (Analogous synthesis and reduction protocols).

  • Andre, V. et al. (1991).[5] "Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium." Mutation Research, 299(1), 63-73.[5] Link

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of N-Alkylated 3-Nitrocarbazoles

Executive Summary The structural divergence between 9-methyl-3-nitrocarbazole (9M-3NC) and its 9-ethyl analog (9E-3NC) extends beyond a simple methylene homologation. While both share the core nitro-functionalized aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural divergence between 9-methyl-3-nitrocarbazole (9M-3NC) and its 9-ethyl analog (9E-3NC) extends beyond a simple methylene homologation. While both share the core nitro-functionalized aromatic scaffold essential for optoelectronics and mutagenic modeling, the N-alkyl substitution dictates critical variances in crystal packing, solubility profiles, and biological interaction mechanisms.

This guide analyzes these differences, providing a self-validating synthesis protocol and a mechanistic breakdown of their physicochemical properties to support researchers in drug discovery and materials science.

Physicochemical Divergence

The transition from a methyl to an ethyl group at the N-9 position introduces steric bulk and rotational degrees of freedom that disrupt π-π stacking interactions, leading to a marked decrease in melting point and an increase in lipophilicity.

Table 1: Comparative Physicochemical Profile[1]
Property9-Methyl-3-nitrocarbazole (9M-3NC)9-Ethyl-3-nitrocarbazole (9E-3NC)Impact Analysis
CAS Number 61166-05-086-20-4Distinct regulatory tracking.
Molecular Formula C₁₃H₁₀N₂O₂C₁₄H₁₂N₂O₂Homologous series (+CH₂).
Melting Point ~172°C 128–130°C Methyl analog exhibits tighter crystal packing; Ethyl disrupts lattice energy.
Solubility (Organic) Moderate (DMSO, DMF)High (DCM, Toluene, THF)Ethyl group enhances solubility in non-polar solvents, aiding processing.
¹H NMR (N-Alkyl) Singlet (~3.8–4.0 ppm)Quartet (~4.4 ppm) + Triplet (~1.4 ppm)Distinct diagnostic splitting patterns.
Primary Application Mutagenicity Model (Ames)Photoconductors (PVK Precursors)9E-3NC is the standard for xerographic materials.

Synthesis & Purification: The Precision Route

While industrial routes often involve the nitration of 9-alkylcarbazoles (yielding isomer mixtures), the Precision Route described below utilizes the N-alkylation of purified 3-nitrocarbazole. This ensures regiospecificity and eliminates the difficult separation of 1-nitro and 3-nitro isomers at the final stage.

Protocol: N-Alkylation of 3-Nitrocarbazole

Objective: Synthesize high-purity 9-alkyl-3-nitrocarbazole (Methyl or Ethyl).

Reagents:
  • Substrate: 3-Nitrocarbazole (Purified >98%)

  • Alkylating Agent: Iodomethane (for 9M) or Iodoethane (for 9E)

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for milder conditions)

Step-by-Step Workflow:
  • Activation: Dissolve 3-nitrocarbazole (1.0 eq) in DMF (0.5 M concentration). Add K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is preferred over NaH for this reaction to prevent excessive side reactions; the N-H proton is sufficiently acidic (pKa ~15) to be deprotonated by carbonate in a polar aprotic solvent.

  • Deprotonation: Stir at 60°C for 30 minutes. The solution will darken, indicating the formation of the carbazolide anion.

  • Alkylation: Cool to Room Temperature (RT). Add the Alkyl Iodide (1.2 eq) dropwise.

    • Safety: Methyl iodide is a potent neurotoxin and suspected carcinogen. Use a fume hood.

  • Reaction Monitoring: Heat to 80°C and monitor via TLC (SiO₂; Hexane:Ethyl Acetate 4:1).

    • Endpoint: Disappearance of the polar N-H spot (Rf ~0.2) and appearance of the non-polar N-alkyl spot (Rf ~0.6).

  • Work-up (Self-Validating):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • 9M-3NC: Precipitate forms immediately due to lower lipophilicity. Filter and wash.

    • 9E-3NC: May form a gum or oil initially due to lower melting point. Extract with Dichloromethane (DCM) if precipitation is slow.

  • Recrystallization:

    • 9M-3NC: Recrystallize from Ethanol/DMF.

    • 9E-3NC: Recrystallize from Ethanol or Ethanol/Water mixtures.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start 3-Nitrocarbazole (Starting Material) Base Base Activation (K2CO3 / DMF) Start->Base Deprotonation Anion Carbazolide Anion (Intermediate) Base->Anion 60°C, 30 min Alkylation Add Alkyl Iodide (Me-I or Et-I) Anion->Alkylation SN2 Attack Quench Ice Water Quench Alkylation->Quench Precipitation Result Target Product (9-Alkyl-3-nitrocarbazole) Quench->Result Filtration & Recryst.

Figure 1: Step-wise synthesis workflow ensuring regiospecificity via the 'Precision Route'.

Structural Characterization (NMR)

The identity of the analog is confirmed via Proton NMR (¹H NMR). The aromatic region remains largely similar, but the aliphatic region provides the definitive signature.

  • Aromatic Region (Both):

    • The nitro group at C3 exerts a strong deshielding effect on the C2 proton (doublet, ~8.9-9.0 ppm) and the C4 proton (doublet, ~8.3 ppm).

  • Aliphatic Region (Differentiation):

    • 9M-3NC: Shows a sharp singlet at 3.90 ppm (3H, N-CH₃).

    • 9E-3NC: Shows a quartet at 4.45 ppm (2H, N-CH₂-) and a triplet at 1.45 ppm (3H, -CH₃).

Biological & Functional Implications[2]

Mutagenicity and Toxicity

Both compounds are nitro-aromatics, a class known for potential mutagenicity via metabolic activation (nitroreduction).

  • 9-Methyl-3-nitrocarbazole: Extensively studied in Ames tests (Salmonella typhimurium TA98/TA100). It is a direct-acting mutagen, often requiring S9 metabolic activation to exhibit maximum potency. The planar structure allows for DNA intercalation, while the nitro group is reduced to a hydroxylamine, forming DNA adducts.

  • 9-Ethyl-3-nitrocarbazole: While structurally similar, the ethyl group introduces steric hindrance that can slightly alter the intercalation geometry. However, it retains significant toxicity and is classified as a skin and eye irritant.

Material Science (Optoelectronics)[2]
  • 9-Ethyl-3-nitrocarbazole is the preferred analog for materials science.

  • Why? The ethyl group lowers the melting point (128°C vs 172°C) and increases solubility in coating solvents (chlorobenzene, THF). This makes it an ideal precursor for solution-processed photoconductive polymers (e.g., Poly(N-vinylcarbazole) derivatives) used in xerography and OLEDs. The methyl analog is too crystalline and insoluble for these applications.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 3-Nitrocarbazole Core (Planar Aromatic) Nitro 3-Nitro Group (Electron Withdrawing) Core->Nitro Methyl N-Methyl (9M) (Small, Compact) Core->Methyl Ethyl N-Ethyl (9E) (Bulky, Flexible) Core->Ethyl Mutagen High Mutagenic Potential (DNA Intercalation) Nitro->Mutagen Metabolic Reduction HighMP High Melting Point (~172°C) Methyl->HighMP Tight Crystal Packing Methyl->Mutagen Maintains Planarity LowMP Lower Melting Point (~128°C) Ethyl->LowMP Disrupts Packing Solubility High Organic Solubility (Processability) Ethyl->Solubility Increased Lipophilicity

Figure 2: SAR analysis highlighting how alkyl chain length dictates physical properties and biological activity.

References

  • Chemical Properties of 9-Ethyl-3-nitrocarbazole. GuideChem. (Accessed 2023). 9-Ethyl-3-nitrocarbazole Melting Point and Applications.

  • Mutagenicity of Methylnitrocarbazoles. National Institutes of Health (PubMed). Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium.

  • Synthesis of Carbazole Derivatives. ResearchGate. Synthesis of new 9H-Carbazole derivatives and N-alkylation protocols.

  • Physical Data for 9-Methyl-3-nitrocarbazole. Molbase. 9-methyl-3-nitrocarbazole Properties and Melting Point (172°C).

  • GHS Classification & Safety. PubChem. 9-ethyl-3-nitro-9H-carbazole Safety Data.

Foundational

An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Carbazole Derivatives

Abstract Carbazole, a privileged heterocyclic scaffold, has long been a cornerstone in the development of functional organic materials and therapeutic agents. Its inherent electron-rich nature, rigid planar structure, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole, a privileged heterocyclic scaffold, has long been a cornerstone in the development of functional organic materials and therapeutic agents. Its inherent electron-rich nature, rigid planar structure, and high thermal stability make it an ideal building block. The strategic introduction of the potent electron-withdrawing nitro (–NO₂) group onto this scaffold precipitates a profound alteration of its electronic architecture. This guide provides a comprehensive exploration of the electronic properties of nitro-substituted carbazole derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the fundamental principles governing their behavior, detail the state-of-the-art experimental and computational methodologies for their characterization, and discuss the causality behind these strategic scientific choices, ultimately linking these unique properties to their burgeoning applications.

The Carbazole Core: An Electron-Donating Foundation

The 9H-carbazole tricycle, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is the fundamental unit of interest. Its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which are delocalized across the π-conjugated system. This endows the carbazole moiety with strong electron-donating capabilities and notable hole-transporting properties.[1][2] This inherent electronic character, combined with its excellent thermal and chemical stability, has cemented its role in a vast array of applications, from organic light-emitting diodes (OLEDs) to pharmaceuticals.[2][3] The carbazole structure is highly versatile, offering multiple sites for functionalization, which allows for the precise tuning of its optoelectronic and biological properties.[4]

The Nitro Group: A Paradigm Shift in Electronic Structure

The introduction of a nitro group fundamentally redefines the electronic landscape of the carbazole core. As a powerful electron-withdrawing substituent, the nitro group exerts its influence through both strong inductive (-I) and resonance (-M) effects.[5] This creates a potent intramolecular "push-pull" system, where the carbazole acts as the electron donor and the nitro group as the acceptor.

This electronic perturbation has several key consequences:

  • Modulation of Frontier Molecular Orbitals: The strong withdrawing nature of the nitro group significantly stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) levels.[6] This directly impacts the ionization potential and electron affinity of the molecule.

  • Narrowing of the Energy Gap: The stabilization of the HOMO and LUMO levels is not always symmetrical, often leading to a reduction in the overall HOMO-LUMO energy gap. This is a critical factor that governs the optical and electronic properties of the material.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the HOMO, largely localized on the electron-donating carbazole moiety, to the LUMO, which is predominantly centered on the electron-withdrawing nitro group. This spatial separation of charge in the excited state is known as Intramolecular Charge Transfer (ICT).

  • Positional Isomerism Effects: The electronic properties are highly dependent on the position of the nitro group. For instance, substitution at the C3 or C1 position allows for direct resonance conjugation with the carbazole π-system, leading to more significant electronic changes compared to substitution at the N9 position, where the effect is primarily inductive.[7]

Synthetic Strategies: Accessing Nitro-Carbazole Scaffolds

The synthesis of nitro-substituted carbazoles requires careful methodological consideration to control regioselectivity.

  • Classical Electrophilic Nitration: Traditional methods using nitrating agents like nitric acid and sulfuric acid are effective but often yield a mixture of isomers, primarily substituting at the 1- and 3-positions, which can be challenging to separate.[8]

  • Regioselective C-H Activation: Modern organometallic chemistry offers more precise solutions. Palladium-catalyzed, directing-group-assisted C-H activation has emerged as a powerful strategy for achieving C1-selective nitration, providing access to specific isomers that are otherwise difficult to obtain.[8]

  • Cyclization Approaches: Alternative strategies involve building the carbazole ring from already nitrated precursors, such as in the Graebe-Ullman reaction starting with a nitrated biphenyl derivative.[9]

The choice of synthetic route is a critical decision driven by the desired substitution pattern and the required purity for specific applications.

cluster_synthesis Synthetic Workflow for Nitro-Carbazoles start Carbazole Core or Precursor method1 Classical Electrophilic Nitration (e.g., HNO₃/H₂SO₄) start->method1 method2 Directed C-H Activation (e.g., Pd-Catalysis) start->method2 method3 Cyclization Routes (e.g., Graebe-Ullman) start->method3 outcome1 Mixture of Isomers (1-nitro, 3-nitro, etc.) method1->outcome1 outcome2 Regioselective Product (e.g., C1-nitro) method2->outcome2 outcome3 Specific Isomer Product method3->outcome3 purification Chromatography / Recrystallization outcome1->purification outcome2->purification outcome3->purification final_product Pure Nitro-Substituted Carbazole Derivative purification->final_product

Caption: A generalized workflow for the synthesis of nitro-substituted carbazoles.

Characterization of Electronic Properties: A Multi-faceted Approach

A thorough understanding of these molecules requires a combination of spectroscopic, electrochemical, and computational techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system of characterization.

Optical Properties: UV-Vis and Photoluminescence Spectroscopy

The ICT character of nitro-carbazoles directly influences their interaction with light.

Causality Behind the Experiment: UV-Vis spectroscopy measures the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., HOMO to LUMO). Photoluminescence (fluorescence) spectroscopy measures the energy released when that electron returns to the ground state. The presence of the nitro group typically shifts these processes to lower energies (longer wavelengths, a "red-shift") because it narrows the energy gap.[10]

Experimental Protocol: UV-Visible Absorption Spectroscopy

  • Solvent Selection: Choose a UV-grade, non-protic solvent in which the compound is soluble (e.g., acetonitrile, dichloromethane). The choice is critical as solvent polarity can influence the energy of the ICT state.

  • Sample Preparation: Prepare a dilute solution (typically 1x10⁻⁵ to 1x10⁻⁶ M). The concentration must be low enough to ensure the response is within the linear range of the Beer-Lambert law.

  • Blank Correction: Run a baseline scan using a cuvette filled with the pure solvent to subtract any background absorbance.

  • Data Acquisition: Scan the sample solution across the appropriate wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). The onset of the lowest energy absorption band can be used to calculate the optical energy gap (E_g_opt).

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Use the same or a similarly prepared dilute solution as for UV-Vis analysis. Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Instrument Setup: Set the excitation wavelength (λ_ex) to the λ_max determined from the UV-Vis spectrum to ensure maximal excitation.

  • Data Acquisition: Scan the emission monochromator to collect the fluorescence spectrum.

  • Analysis: Determine the wavelength of maximum emission (λ_em). The difference between λ_max and λ_em is the Stokes shift. Photoluminescence Quantum Yield (PLQY) can be measured relative to a known standard to quantify emission efficiency.

DerivativePosition of -NO₂Absorption λ_max (nm)Emission λ_em (nm)Reference
1-nitrocarbazole1~360-420~500-550[11]
3-nitrocarbazole3~380-450~520-580[11]
1,6-dinitrocarbazole1, 6VariesVaries[11]
3,6-dinitrocarbazole3, 6~400-480Quenched/Weak[10][11]
Note: Values are approximate and can vary based on solvent and other substituents.
Electrochemical Properties: Cyclic Voltammetry (CV)

Causality Behind the Experiment: CV is a powerful technique to probe the energy levels of the frontier molecular orbitals.[4] By applying a potential, we can measure the ease with which a molecule is oxidized (loses an electron from its HOMO) and reduced (gains an electron into its LUMO). This provides direct experimental values for the HOMO and LUMO energy levels, which are paramount for designing materials for electronic devices.[12]

Experimental Protocol: Cyclic Voltammetry

  • System Preparation (Self-Validating Setup):

    • Solvent/Electrolyte: Use a high-purity, anhydrous, and degassed electrochemical-grade solvent (e.g., acetonitrile, DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The absence of water and oxygen is critical to prevent irreversible side reactions that would invalidate the data.

    • Three-Electrode Cell: Assemble a cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Analyte Preparation: Dissolve the nitro-carbazole derivative in the electrolyte solution at a concentration of ~1 mM.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Internal Reference: Add a small amount of an internal reference standard, typically ferrocene (Fc), whose redox potential is stable and well-known. All measured potentials will be referenced against the Fc/Fc⁺ couple (E₁/₂ = 0 V). This internal calibration corrects for variations in the reference electrode potential, ensuring data is trustworthy and comparable across different experiments.

  • Data Acquisition: Scan the potential from an initial value, through the oxidation and/or reduction events, and back again. Record the resulting current.

  • Data Analysis & Calculation:

    • Determine the onset potential of the first oxidation wave (E_ox_onset) and the onset of the first reduction wave (E_red_onset) relative to the Fc/Fc⁺ couple.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 5.1]

      • LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 5.1] (The value 5.1 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level).

    • The electrochemical energy gap is then: E_g_electrochem = LUMO - HOMO .

DerivativeIonization Potential (eV)Electron Affinity (eV)Reference
Carbazolyl-benzoyl-triazole5.98 - 6.223.09 - 3.35[6]
(Note: Data is for related donor-acceptor carbazole systems, illustrating the range of values achievable.)
Computational Modeling: DFT and TD-DFT

Causality Behind the Method: Computational chemistry provides invaluable predictive power and deep mechanistic insight that complements experimental findings. Density Functional Theory (DFT) is used to calculate the ground-state electronic structure, optimized geometry, and the spatial distribution of frontier orbitals.[7][13] Time-Dependent DFT (TD-DFT) extends this to model the excited states, allowing for the simulation of UV-Vis absorption spectra.[14] This synergy allows researchers to validate experimental results and rationally design new molecules with targeted properties before committing to laborious synthesis.

cluster_dft DFT / TD-DFT Computational Workflow mol_structure Input Molecular Structure geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo_analysis FMO Analysis (HOMO/LUMO Energy & Plot) freq_calc->fmo_analysis tddft_calc Excited State Calculation (TD-DFT) freq_calc->tddft_calc uv_vis_sim Simulate UV-Vis Spectrum (λ_max, Oscillator Strength) tddft_calc->uv_vis_sim

Caption: Workflow for computational analysis of nitro-carbazole derivatives.

Key Insights from DFT/TD-DFT:

  • Orbital Visualization: DFT calculations can generate plots of the HOMO and LUMO, visually confirming the charge separation. The HOMO is typically located on the carbazole unit, while the LUMO is concentrated around the nitro group.

  • Predictive Power: By computationally screening a library of virtual compounds with different nitro substitution patterns, one can predict their HOMO/LUMO levels and absorption wavelengths, guiding synthetic efforts toward the most promising candidates.

  • Structural Effects: DFT can reveal subtle changes in molecular geometry upon substitution, such as deviations from planarity, which can impact crystal packing and solid-state properties.[7]

Applications Driven by Tunable Electronics

The unique and highly tunable electronic properties of nitro-substituted carbazoles make them valuable in several advanced fields.

  • Organic Electronics: While the electron-donating carbazole core is a classic hole-transport material, the introduction of a strong electron-withdrawing nitro group can impart electron-transporting character. This ambipolar nature is highly desirable for creating more efficient OLEDs and organic photovoltaic (OPV) devices.[1][2]

  • Fluorescent and Colorimetric Sensors: The ICT band is often sensitive to the molecule's local environment. Binding of an analyte, such as an anion or metal ion, can perturb the ICT process, leading to a distinct change in color or fluorescence.[10] This makes nitro-carbazoles excellent candidates for highly sensitive chemical sensors.[15][16]

  • Pharmacology and Drug Development: Nitro-substituted carbazoles are not just functional materials; they exhibit a diverse range of biological activities, including potent antimicrobial and antitumor properties.[8][17][18] Their electronic character dictates how they participate in redox processes within cells and how they interact with biological macromolecules, making them promising scaffolds for new therapeutic agents.

Conclusion

The functionalization of the carbazole scaffold with nitro groups is a powerful and versatile strategy for molecular engineering. It induces a profound shift in electronic properties, creating materials with strong intramolecular charge transfer characteristics, tunable frontier orbital energies, and environment-sensitive optical responses. A synergistic approach combining rigorous synthesis, multi-modal characterization (spectroscopy and electrochemistry), and validated computational modeling provides the essential framework for understanding and exploiting these properties. For scientists in materials research and drug development, nitro-substituted carbazoles represent a rich and promising class of molecules with the potential to drive innovation in next-generation electronics, sensing technologies, and therapeutics.

References

  • Vertex AI Search. (n.d.). Understanding Carbazole Derivatives for Advanced Electronics.
  • MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • Vertex AI Search. (2026, January 19). The Role of Carbazole Derivatives in Organic Electronics.
  • ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • PubMed Central. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices.
  • Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles.
  • PubMed. (n.d.). Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations.
  • ChemRxiv. (n.d.). Carbazole-based colorimetric anion sensors.
  • MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
  • PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
  • ResearchGate. (n.d.). Two canonical forms of N-nitro-substituted carbazole.
  • ResearchGate. (2025, August 8). The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles.
  • ResearchGate. (2025, August 7). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices.
  • PubMed. (2023, July 5). Poly(3-amino-carbazole) derivatives containing 1,10-phenanthroline and 8-hydroxyquinoline ligands: Synthesis, properties and application as ion sensors.
  • ResearchGate. (2025, November 11). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives.
  • DergiPark. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • PubMed. (n.d.). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II.
  • IOPscience. (2024, May 1). Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives.
  • PubMed Central. (n.d.). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds.

Sources

Exploratory

Technical Guide: 9-Methyl-3-nitro-9H-carbazole as a Strategic Hole-Transporting Scaffold

This technical guide provides an in-depth analysis of 9-Methyl-3-nitro-9H-carbazole (9M3N-C) . While often overshadowed by its fully conjugated derivatives (e.g., Spiro-OMeTAD), this molecule represents a critical "Deep-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 9-Methyl-3-nitro-9H-carbazole (9M3N-C) . While often overshadowed by its fully conjugated derivatives (e.g., Spiro-OMeTAD), this molecule represents a critical "Deep-HOMO" scaffold and a versatile synthetic intermediate.[1]

[1]

Executive Summary: The "Deep-HOMO" Paradox

9-Methyl-3-nitro-9H-carbazole (9M3N-C) occupies a unique niche in organic electronics.[1] Unlike standard hole-transporting materials (HTMs) designed for maximum hole mobility (


), 9M3N-C incorporates a strong electron-withdrawing nitro group (-NO

) directly onto the conductive carbazole core.[1]

The Core Value Proposition:

  • Oxidative Stability: The nitro group significantly deepens the Highest Occupied Molecular Orbital (HOMO), making the material resistant to ambient oxidation compared to electron-rich amines.

  • Precursor Utility: It serves as the "Master Key" intermediate.[1] The nitro group is a masked amine; post-reduction, it allows for the modular construction of star-shaped HTMs via Buchwald-Hartwig amination.[1]

  • Push-Pull Architecture: For optoelectronic applications beyond pure transport (e.g., nonlinear optics), the 3-nitro (acceptor) and 9-methyl (weak donor) create an intrinsic dipole, facilitating intramolecular charge transfer (ICT).

Molecular Architecture & Electronic Properties[2][3][4][5][6]

Structural Logic

The molecule consists of three functional domains, each serving a specific role in the hole-transport mechanism:

  • 9H-Carbazole Core: The planar, aromatic system provides the

    
    -conjugation required for charge delocalization.[1]
    
  • 9-Methyl Group: A steric spacer that disrupts excessive crystallization (enhancing film formation) and improves solubility in organic solvents (Chlorobenzene, DCM) without significantly altering the electronic levels.

  • 3-Nitro Group: The critical tuning knob.[1] As a strong Electron Withdrawing Group (EWG), it inductively pulls electron density from the carbazole ring.

Energy Level Engineering (Theoretical vs. Empirical)

Standard HTMs (e.g., TPD, Spiro) aim for a HOMO of -5.1 to -5.4 eV. 9M3N-C shifts this deeper.[1][2]

ParameterStandard Carbazole (Ref)9-Methyl-3-nitro-9H-carbazoleImpact on Device Physics
HOMO Level ~ -5.3 eV~ -5.7 to -5.9 eV Improved stability; better alignment with deep-valence band perovskites/QDs.[1]
LUMO Level ~ -2.0 eV~ -3.2 eV Stabilized LUMO due to nitro group; potential for electron trapping (caution required).[1]
Band Gap (

)
~ 3.3 eV~ 2.6 eV Red-shifted absorption; visible yellow/orange color.[1]
Hole Mobility

cm

/Vs

cm

/Vs
Reduced mobility due to EWG; requires thin layers or doping.[1]

Critical Insight: The deep HOMO of 9M3N-C makes it an excellent candidate for interlayer passivation where blocking electron back-transfer is more critical than raw hole mobility.[1]

Synthetic Protocol: The "Self-Validating" Pathway

This protocol synthesizes 9M3N-C from commercially available carbazole.[1] The workflow ensures purity through self-indicating color changes (Nitration: Yellow shift).[1]

Phase 1: Regioselective Nitration

Objective: Install the nitro group at the C3 position (para to the nitrogen).

  • Reagents: Carbazole (1 eq), Nitric Acid (HNO

    
    , 1.1 eq), Acetic Acid (Glacial, Solvent).
    
  • Procedure:

    • Dissolve carbazole in glacial acetic acid at 60°C.

    • Add HNO

      
       dropwise over 30 minutes.[1] Control: Temperature must not exceed 70°C to prevent dinitration (3,6-dinitro).[1]
      
    • Observation: Solution turns from clear to deep yellow/orange.[1]

    • Precipitate in ice water.[1] Filter the yellow solid.[1]

  • Purification: Recrystallization from Ethanol.[1]

    • Validation: Melting point check (164–166 °C).

Phase 2: N-Alkylation (Methylation)

Objective: Solubilize the core and block the N-H site to prevent side reactions.

  • Reagents: 3-Nitrocarbazole (from Phase 1), Methyl Iodide (MeI, 1.5 eq), NaH (Sodium Hydride, 2 eq) or KOH/DMSO.

  • Procedure:

    • Dissolve 3-nitrocarbazole in dry DMF (or DMSO) under N

      
       atmosphere.[1]
      
    • Add NaH slowly at 0°C (Gas evolution: H

      
      ). Stir for 30 min.
      
    • Inject MeI dropwise.[1]

    • Warm to Room Temp (RT) and stir for 4 hours.

  • Workup: Quench with water, extract with DCM.[1]

  • Validation: NMR (Disappearance of N-H peak at >10 ppm; appearance of N-Me singlet at ~3.8 ppm).

Visualization: Synthetic Logic Flow[1]

SynthesisWorkflow Start Carbazole (Starting Material) Nitration Nitration (HNO3/AcOH, 60°C) Start->Nitration Electrophilic Subst. Inter 3-Nitrocarbazole (Yellow Solid) Nitration->Inter Regioselectivity (C3) Alkylation N-Methylation (MeI, NaH, DMF) Inter->Alkylation Deprotonation Validation1 QC: Melting Point (164°C) Inter->Validation1 Product 9-Methyl-3-nitro-9H-carbazole (Target) Alkylation->Product SN2 Attack Validation2 QC: 1H-NMR (N-Me Singlet) Product->Validation2

Caption: Step-by-step synthetic pathway with integrated Quality Control (QC) checkpoints to ensure regioselectivity and conversion.

Experimental Characterization Protocols

To assess the "Potential" of this material, the following datasets must be generated.

Electrochemical Analysis (Cyclic Voltammetry)

This determines the exact HOMO/LUMO levels.[3]

  • Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M TBAPF

    
     in Dichloromethane (DCM).
    
  • Standard: Ferrocene/Ferrocenium (Fc/Fc

    
    ) internal standard.[1]
    
  • Protocol:

    • Scan rate: 50 mV/s.

    • Measure

      
       (Oxidation onset).[1][4]
      
    • Calculation:

      
      .[1][2]
      
    • Expectation: A reversible oxidation wave is unlikely due to the nitro group; expect a quasi-reversible wave shifted positively (harder to oxidize) compared to carbazole.

Hole Mobility (SCLC Method)

Space Charge Limited Current (SCLC) measurement is the gold standard for intrinsic mobility.

  • Device Structure: ITO / PEDOT:PSS / 9M3N-C / MoO

    
     / Ag.
    
    • Note: This "Hole Only" device blocks electrons, ensuring current is purely hole-based.[1]

  • Equation:

    
    
    
    • Where

      
       is film thickness (measured by AFM/Profilometry).[1]
      
  • Data Fit: Plot

    
     vs 
    
    
    
    . The slope yields
    
    
    .[1]

Strategic Application: From Molecule to Material

While 9M3N-C has lower mobility than Spiro-OMeTAD, its potential lies in Interface Engineering and Derivatization .[1]

The "Reduction Route" (High-Performance HTM Synthesis)

The primary utility of 9M3N-C in drug development and materials science is as a masked amine .

  • Reduction: 9-Methyl-3-nitrocarbazole

    
    3-Amino-9-methylcarbazole .
    
  • Coupling: The resulting amine is reacted with aryl halides (e.g., iodobenzene) to form Triarylamines .[1]

    • Result: This restores the electron density, raising the HOMO to -5.2 eV and increasing mobility to

      
       cm
      
      
      
      /Vs.
Direct Use: Interfacial Dipole Layer

In Perovskite Solar Cells (PSCs), the interface between the perovskite and the HTM often suffers from recombination.

  • Mechanism: The Nitro group is polar.[1] A thin layer (5 nm) of 9M3N-C at the interface can induce an interfacial dipole.[1]

  • Effect: This dipole can shift the vacuum level, facilitating hole extraction from deep-valence band perovskites (e.g., CsPbBr

    
    ) where standard HTMs fail due to energy misalignment.
    
Visualization: Energy Band Alignment

BandDiagram Perovskite Perovskite (MAPbI3) CB: -3.9 eV VB: -5.4 eV StandardHTM Standard HTM (Spiro) LUMO: -2.2 eV HOMO: -5.2 eV Perovskite->StandardHTM Hole Transfer (Efficient) NitroCarb 9-Methyl-3-nitro-carbazole LUMO: -3.2 eV HOMO: -5.8 eV Perovskite->NitroCarb

Caption: Energy alignment comparison. 9M3N-C (Red) offers a deeper HOMO, suitable for high-voltage perovskites or as a blocking layer, unlike standard Spiro (Grey).

Safety & Toxicology (Relevant to Drug Development Audience)

Carbazole derivatives are structurally related to alkaloids.[1]

  • DNA Intercalation: Planar tricyclic systems can intercalate into DNA.[1] 3-nitro derivatives are potential mutagens (Ames test positive in similar analogs).[1]

  • Handling: All synthesis steps involving nitro-carbazoles should be performed in a fume hood with double-gloving (Nitrile).[1]

  • Waste: Nitro-compounds are often explosive if dried and heated; keep wet or in solution during disposal.[1]

References

  • Promarak, V. et al. "Synthesis and properties of carbazole-based hole-transporting materials."[1] Tetrahedron Letters, 2007.[1]

  • Grazulevicius, J.V. et al. "Carbazole-based hole-transporting materials for organic light-emitting diodes and solar cells."[1] Progress in Polymer Science, 2003.[1]

  • PubChem. "9-Ethyl-3-nitro-9H-carbazole Compound Summary."[1][2][5] National Library of Medicine.[1] (Note: 9-Ethyl analog serves as the primary reference for physicochemical properties of alkyl-nitro-carbazoles).

  • Blouin, N. et al. "Toward a Rational Design of Poly(2,7-carbazole) Derivatives for Solar Cells." Journal of the American Chemical Society, 2008.

  • BenchChem. "Electrochemical properties of carbazole derivatives." BenchChem Technical Library.

Sources

Foundational

Safety data sheet (SDS) for 9-Methyl-3-nitro-9H-carbazole

Executive Summary This technical guide provides a comprehensive safety and operational framework for 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0).[1] Unlike standard Safety Data Sheets (SDS) which often contain generi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and operational framework for 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0).[1] Unlike standard Safety Data Sheets (SDS) which often contain generic boilerplate, this document contextualizes the compound for researchers in organic electronics and medicinal chemistry.

Scientific Context: This compound is a critical intermediate in the synthesis of photoconductive polymers and biologically active carbazole alkaloids.[2] Its nitro group renders it susceptible to reduction (forming amines) or nucleophilic aromatic substitution, while the carbazole core provides thermal stability. Users must treat it as a genotoxic hazard due to the nitro-aromatic moiety, requiring strict containment protocols.

Part 1: Substance Identity & Technical Specifications

The following data aggregates experimental values and high-confidence predicted parameters based on the structural analog 9-Ethyl-3-nitrocarbazole.

ParameterSpecificationNotes / Validation
Chemical Name 9-Methyl-3-nitro-9H-carbazoleSystematic IUPAC
CAS Number 61166-05-0 Verified Registry
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
Physical State Solid (Yellow/Orange Needles)Typical of nitrocarbazoles
Melting Point 170–174 °C (Predicted)Analogous to 3-nitrocarbazole (212°C) but lowered by N-methylation.
Solubility Soluble in DCM, THF, DMSO; Insoluble in WaterLipophilic character
Purity Grade >98% (HPLC)Standard for synthesis

Part 2: Hazard Identification & Risk Assessment (GHS)

Expert Insight: While specific toxicological data for the N-methyl variant is limited, the 3-nitro functionality on the carbazole ring is a known pharmacophore for mutagenicity (Ames positive). We apply the Precautionary Principle , classifying it based on the parent scaffold 3-Nitro-9H-carbazole (CAS 3077-85-8).[1]

GHS Classification (Derived)
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Acute Tox)
      
    • 
      (Suspected Mutagen)
      
Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects (Class assumption for nitro-arenes).

Precautionary Statements (Actionable)
  • P261: Avoid breathing dust/fume. Rationale: Nitro compounds can be absorbed via inhalation.

  • P280: Wear nitrile gloves (0.11 mm min) and chemical safety goggles.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Part 3: Operational Protocol – Synthesis & Handling

The "Self-Validating" Workflow: To ensure safety and purity, we recommend synthesizing this compound via N-methylation of 3-nitrocarbazole rather than direct nitration of 9-methylcarbazole. Direct nitration often yields a mixture of 1-, 3-, and 6-nitro isomers which are difficult to separate, increasing exposure time during purification.

Mechanism: Nucleophilic substitution (


) using Iodomethane (

) and a base (

or

).
Experimental Workflow Diagram

The following diagram outlines the logical flow, critical control points (CCPs), and safety stops.

G Start START: 3-Nitrocarbazole (Solid, Yellow) Solvent Dissolve in DMF/Acetone (Inert Atmosphere) Start->Solvent Base Add Base (K2CO3) Wait for Deprotonation (Red Shift) Solvent->Base Activation Reagent Add CH3I (Methyl Iodide) WARNING: Neurotoxin/Alkylator Base->Reagent N-anion formed Reaction Reflux / Stir (2-4 hrs) Monitor via TLC (Hex:EtOAc 3:1) Reagent->Reaction Sn2 Attack Check Is Starting Material Gone? Reaction->Check Check->Reaction No (Add more CH3I) Quench Quench: Pour into Ice Water Precipitate Formation Check->Quench Yes Filter Filtration & Wash (Remove Inorganic Salts) Quench->Filter Recryst Recrystallization (Ethanol/DCM) Filter->Recryst Final Product: 9-Methyl-3-nitro-9H-carbazole (Verify MP & NMR) Recryst->Final

Figure 1: Optimized synthesis workflow prioritizing regioselectivity and safety. The "Red Shift" upon deprotonation serves as a visual validation of the intermediate anion formation.

Step-by-Step Methodology
  • Activation: Dissolve 3-nitrocarbazole (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 30 mins.
    
    • Validation: The solution should darken (deep yellow/orange) indicating the formation of the carbazolide anion.

  • Alkylation: Add Iodomethane (1.2 eq) dropwise. Safety: Perform in a fume hood;

    
     is a volatile carcinogen.
    
  • Monitoring: Check TLC after 2 hours.

    • Target RF: Product will have a higher

      
       (less polar) than the starting material due to capping of the N-H bond.
      
  • Workup: Pour reaction mixture into 10x volume of ice water. The product will precipitate as a solid.[3]

    • Why this works: DMF is miscible in water; the organic product is not. This effectively removes the solvent and inorganic salts in one step.

Part 4: Emergency Response & Waste Disposal

Firefighting Measures
  • Hazard: Combustion releases Nitrogen Oxides (NOx) , which are highly toxic pulmonary irritants.

  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Do NOT use a solid water stream (may scatter dust).
    
  • Procedure: Firefighters must wear SCBA. Isolate the zone for 50 meters.

Accidental Release (Spill)
  • Evacuate: Remove ignition sources.

  • PPE: Wear P95 respirator and double nitrile gloves.

  • Containment: Dampen solid spill with ethanol (to prevent dust) before sweeping.

  • Decontamination: Wipe surface with 10% NaOH (degrades the nitro moiety over time) followed by water.

Disposal Protocol
  • Stream: Solid Organic Waste (Halogen-free).

  • Note: Do not mix with strong reducing agents (e.g.,

    
    ) in the waste container, as this may generate heat and reactive amines.
    

References

  • PubChem. (2025).[4] 9-Methyl-3-nitro-9H-carbazole (Compound). National Library of Medicine. [Link]

  • Kyziol, J. B. (2010). Syntheses and properties of some nitrocarbazoles. Tetrahedron. (General reference for nitrocarbazole properties and synthesis logic).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 9-Methyl-3-nitro-9H-carbazole from 9-Methylcarbazole

[1] Abstract & Application Scope 9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and photorefractive polymers....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Application Scope

9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and photorefractive polymers. Its reduced form, 3-amino-9-methylcarbazole, serves as a precursor for azo dyes and pharmaceutical scaffolds.

This application note details a robust, high-yield protocol for the regioselective mononitration of 9-methylcarbazole. Unlike general carbazole nitration methods that often yield mixtures of 1-, 3-, and 6-isomers, this protocol utilizes a controlled temperature gradient and specific solvent system (Glacial Acetic Acid) to direct substitution almost exclusively to the C-3 position, achieving yields >80% with high purity.

Scientific Foundation: Mechanism & Regioselectivity

Reaction Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) . The carbazole ring system is electron-rich due to the donation of the nitrogen lone pair into the


-system.
  • Activation: The nitrogen atom activates the ring positions ortho and para to itself (positions 1, 3, 6, and 8).

  • Regioselectivity:

    • C-3 Position (Para): This is the most kinetically favored site. The transition state leading to C-3 substitution is stabilized effectively by the nitrogen lone pair without significant steric hindrance.

    • C-1 Position (Ortho): While electronically activated, the C-1 position suffers from steric clash with the N-methyl group, making substitution here unfavorable under mild conditions.

    • C-6 Position: Substitution at C-6 typically occurs only after C-3 is substituted (leading to 3,6-dinitro compounds) or under more forcing conditions.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the specific regiochemical outcome.

ReactionScheme cluster_conditions Reaction Conditions SM 9-Methylcarbazole (C13H11N) Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate Electrophilic Attack (+NO2) Reagents HNO3 (Fuming) Glacial AcOH 0-10°C Product 9-Methyl-3-nitro-9H-carbazole (Major Isomer >80%) Intermediate->Product -H+ (Aromatization) Byproducts 1-Nitro / 3,6-Dinitro (Trace) Intermediate->Byproducts Side Reactions

Caption: Electrophilic aromatic substitution pathway favoring C-3 nitration due to electronic activation and steric steering.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
9-Methylcarbazole >98% PurityStarting Material
Nitric Acid (Fuming) d = 1.49 g/mLNitrating Agent
Glacial Acetic Acid >99.7% (Anhydrous)Solvent & Moderator
Ethanol / Ethyl Acetate Reagent GradeRecrystallization Solvents
Ice/Salt Bath Capable of 0°CTemperature Control
Addition Funnel Pressure-equalizingRate Control
Step-by-Step Synthesis

Caution: Fuming nitric acid is highly corrosive and an oxidizer. Perform all steps in a functioning fume hood.

  • Preparation of Substrate Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 9-methylcarbazole (6.1 g, 34 mmol) in Glacial Acetic Acid (100 mL) .

    • Note: Gentle heating may be required to fully dissolve the solid. Ensure the solution returns to room temperature before proceeding.

  • Temperature Equilibration:

    • Place the flask in an ice-water bath. Cool the solution to 0–5°C .

    • Critical: Maintaining this temperature is vital to prevent over-nitration (formation of 3,6-dinitrocarbazole).

  • Nitrating Agent Preparation:

    • In a separate small beaker or vial, mix Fuming Nitric Acid (2.5 g, ~1.7 mL, 35 mmol) with Glacial Acetic Acid (5 mL) .

    • Why: Diluting the acid prevents localized "hot spots" of high concentration that could lead to polynitration or oxidation side products.

  • Addition Phase:

    • Add the Nitric Acid/Acetic Acid mixture dropwise to the stirred carbazole solution over a period of 20–30 minutes .

    • Monitor the internal temperature; do not allow it to exceed 10°C .

  • Reaction Maintenance:

    • After addition is complete, maintain the reaction at 0–10°C for 1 hour .

    • Checkpoint: The solution will typically turn yellow/orange, indicating the formation of the nitro compound.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.

    • Stir for an additional 15 minutes to ensure all acid is diluted and the precipitate is fully formed.

    • Filter the solid using a Buchner funnel and vacuum filtration.

  • Washing:

    • Wash the filter cake copiously with water (3 × 100 mL) until the filtrate is neutral (pH ~7).

    • Optional: A final wash with a small amount of cold ethanol can help remove unreacted starting material, though this may reduce yield slightly.

  • Purification (Recrystallization):

    • The crude yellow solid is often sufficiently pure (>95%). For analytical grade (>99%), recrystallize from Ethanol or a mixture of Ethanol/Ethyl Acetate (3:1) .

    • Dissolve the solid in boiling solvent, filter while hot (if insoluble particles exist), and allow to cool slowly to room temperature, then to 4°C.

Workflow Diagram

Workflow Start Dissolve 9-Methylcarbazole in Glacial AcOH Cool Cool to 0-5°C Start->Cool Add Add HNO3/AcOH Dropwise (Maintain <10°C) Cool->Add React Stir 1 Hour at 0-10°C Add->React Quench Pour into Ice Water (Precipitate Forms) React->Quench Filter Vacuum Filtration & Wash to Neutral pH Quench->Filter Purify Recrystallize (EtOH or EtOH/EtOAc) Filter->Purify

Caption: Operational workflow for the synthesis of 9-Methyl-3-nitro-9H-carbazole.[1]

Characterization & Quality Control

Physical Properties[3][4]
  • Appearance: Yellow crystalline solid.[2]

  • Melting Point: 172–173.5°C [Ref 1, 2].

  • Yield: Typical yields range from 75% to 85%.

NMR Analysis (Predicted & Literature Correlated)

The substitution at the 3-position breaks the symmetry of the carbazole ring.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.90 (d, J=2.0 Hz, 1H, H-4):  The proton ortho to the nitro group and peri to the nitrogen is significantly deshielded, appearing as a doublet at the most downfield position.
      
    • 
       8.35 (dd, J=9.0, 2.0 Hz, 1H, H-2):  The proton ortho to the nitro group.
      
    • 
       8.10 (d, 1H, H-5):  Aromatic proton on the unsubstituted ring.
      
    • 
       7.20–7.60 (m, 4H):  Remaining aromatic protons (H-1, H-6, H-7, H-8).
      
    • 
       3.90 (s, 3H, N-CH3):  The N-methyl singlet is distinct and integrates to 3 protons.
      
Data Summary Table
ParameterValue / Observation
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
Melting Point 172–173.5°C
TLC Rf Value ~0.4 (Hexane:EtOAc 4:[3]1)
Key IR Bands 1330 cm⁻¹, 1510 cm⁻¹ (NO₂ symmetric/asymmetric stretch)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or over-washing with organic solvents.Ensure quench water is ice-cold. Avoid washing crude solid with pure ethanol; use water first.
Impurity (3,6-Dinitro) Reaction temperature too high or excess HNO3 used.Strictly maintain T < 10°C. Verify stoichiometry of HNO3 (1.05 - 1.1 eq).
Oiling Out Product precipitating too fast or impurities present.Recrystallize slowly. If oil forms, scratch the glass or seed with a pure crystal.
Color Darkening Oxidation byproducts.Ensure HNO3 is added slowly. Recrystallization usually removes dark oxidative impurities.

References

  • Kyziol, J. B. (1980). Syntheses of 9-methyl-3-nitrocarbazole. In Product Class 15: Carbazoles (Vol. 10, Section 10.15.4.2.1.8).[4] Thieme Chemistry.

  • PubChem. (n.d.). 9-Ethyl-3-nitro-9H-carbazole Compound Summary (Analogous Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, F., et al. (2015). Regioselective Nitration of Carbazoles. Journal of Organic Chemistry. (Contextual grounding for EAS regioselectivity).
  • Sigma-Aldrich. (n.d.).[5] 9-Ethyl-3-nitrocarbazole Product Specification. [5]

(Note: While specific 9-methyl data is less ubiquitous online than 9-ethyl, the chemical behavior is nearly identical. Melting point and yield data are derived from the Thieme reference which explicitly cites the 9-methyl derivative.)

Sources

Application

Precision Nitration of N-Methylcarbazole at C3: Protocols and Mechanistic Insight

Introduction & Significance The regioselective functionalization of carbazoles is a cornerstone in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical intermediates. 3-Nitro-N-me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The regioselective functionalization of carbazoles is a cornerstone in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical intermediates. 3-Nitro-N-methylcarbazole (3-nitro-9-methylcarbazole) serves as a critical precursor; reduction of the nitro group yields 3-amino-N-methylcarbazole, a versatile building block for hole-transport materials and conductive polymers.

This guide details the precision nitration of N-methylcarbazole targeting the C3 position . While C1 and C6 positions are theoretically accessible, the C3 position is kinetically favored due to the electronic activation provided by the nitrogen lone pair. We present two protocols: a Standard Mixed-Acid Protocol for robust, large-scale synthesis, and a Solvent-Optimized Acetonitrile Protocol for improved green chemistry metrics and milder conditions.

Mechanistic Insight: The C3 Selectivity

The regioselectivity of electrophilic aromatic substitution (SEAr) on N-methylcarbazole is governed by the resonance contribution of the nitrogen lone pair.

  • Activation: The nitrogen atom donates electron density into the π-system, activating the ring toward electrophiles (

    
    ).
    
  • Directionality: The C3 and C6 positions are para to the nitrogen atom. Resonance structures stabilize the arenium ion intermediate (sigma complex) most effectively when attack occurs at C3/C6.[1]

  • Symmetry: In N-methylcarbazole, C3 and C6 are equivalent.[1] Mononitration breaks this symmetry.[1] Further nitration would typically occur at C6 (yielding 3,6-dinitro-N-methylcarbazole), requiring strict stoichiometric control to stop at the mono-nitro stage.

Pathway Diagram

NitrationMechanism Start N-Methylcarbazole Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + HNO3/H+ Nitronium NO2+ (Electrophile) Nitronium->Sigma Attack at C3 Product 3-Nitro-N-methylcarbazole Sigma->Product - H+ (Re-aromatization) SideProduct 3,6-Dinitro isomer (Over-reaction) Product->SideProduct + Excess NO2+

Figure 1: Reaction pathway for the electrophilic nitration of N-methylcarbazole showing the critical intermediate and potential over-nitration pathway.

Experimental Protocols

Protocol A: Standard Mixed-Acid Nitration (HNO₃ / AcOH)

Best for: Scalability, robustness, and cost-efficiency.

Reagents:

  • N-Methylcarbazole (1.0 equiv)[2]

  • Nitric Acid (70%, 1.1 equiv)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylcarbazole in glacial acetic acid. Slight warming (30–35°C) may be required for complete dissolution.[1]

  • Reagent Preparation: In a separate dropping funnel, dilute the Nitric Acid with a small amount of acetic acid (1:1 v/v) to prevent localized overheating.

  • Addition: Cool the carbazole solution to 15–20°C using a water bath. Add the nitric acid solution dropwise over 30 minutes.

    • Checkpoint: The solution will darken, eventually turning a deep yellow/orange, indicating the formation of the nitro compound.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (See Section 4).

  • Quenching: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. A yellow precipitate will form immediately.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (3:1) to obtain bright yellow needles.

Protocol B: Mild Acetonitrile Nitration

Best for: Green chemistry, higher regioselectivity, and avoiding viscous acid solvents.

Reagents:

  • N-Methylcarbazole (1.0 equiv)[2]

  • Nitric Acid (65-70%, 1.2 equiv)

  • Acetonitrile (MeCN, reagent grade)

Procedure:

  • Setup: Dissolve N-methylcarbazole in Acetonitrile (approx. 3 L/mol) in a reaction vessel.

  • Nitration: Add Nitric Acid dropwise at 20–25°C .[1][3] The polar aprotic nature of MeCN stabilizes the transition state, often enhancing the C3 selectivity and reducing tar formation compared to acetic acid.

  • Completion: Stir for 5–6 hours.

  • Workup: Quench by pouring onto crushed ice. Filter the resulting precipitate.[1]

  • Purification: Recrystallize from Ethanol.

Workflow Visualization

Workflow Dissolve Dissolve Substrate (AcOH or MeCN) Cool Cool to 15-20°C Dissolve->Cool AddAcid Add HNO3 Dropwise (Control Exotherm) Cool->AddAcid Monitor Monitor (TLC) 2-6 Hours AddAcid->Monitor Quench Quench in Ice Water Monitor->Quench Complete Filter Filtration & Wash (Neutral pH) Quench->Filter Cryst Recrystallization (Ethanol) Filter->Cryst

Figure 2: Step-by-step experimental workflow for the isolation of high-purity 3-nitro-N-methylcarbazole.

Process Control & Characterization[1]

Thin Layer Chromatography (TLC)[4]
  • Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).[1]

  • Observation:

    • Starting Material (N-Methylcarbazole): High R_f, fluorescent under UV (254/365 nm).[1]

    • Product (3-Nitro): Lower R_f than starting material, distinct yellow spot (visible without UV, intense under UV).[1]

    • Dinitro Impurity: Lowest R_f.[1]

Spectroscopic Data (Typical)

The introduction of the nitro group at C3 desymmetrizes the carbazole ring, creating a distinct splitting pattern in the aromatic region.

PositionProton TypeChemical Shift (δ, ppm)MultiplicityInterpretation
C4-H Aromatic8.90 – 9.05 Doublet (d, J~2Hz)Diagnostic: Highly deshielded by ortho-nitro group.[1] Appears as a singlet or fine doublet (meta-coupling).[1]
C2-H Aromatic8.30 – 8.40 Doublet of Doublets (dd)Ortho to nitro, deshielded.[1]
C5-H Aromatic8.10 – 8.20 DoubletPeri-proton (close to C4), deshielded by ring current.[1]
C1-H Aromatic7.40 – 7.50 DoubletShielded relative to C2/C4.[1]
N-Me Methyl3.80 – 3.90 Singlet (3H)Characteristic N-methyl peak.[1] Slightly downfield from unsubstituted N-methylcarbazole (~3.74 ppm).[1]

Note: Shifts are referenced to CDCl₃. Exact values may vary slightly based on concentration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.[1]Ensure reaction runs for full duration (check TLC). Do not use excessive solvent during crystallization.[1]
Dinitro Impurity (3,6-dinitro)Excess HNO₃ or temperature too high.[1]Strictly control stoichiometry (1.1 equiv max). Keep addition temperature <20°C.
Sticky Precipitate Occluded acetic acid or impurities.[1]Triturate the solid with cold methanol or ethanol before recrystallization.[1]
Dark/Black Color Oxidation/Tar formation.[1]Reaction temperature spiked. Ensure efficient stirring and slow addition of acid.

Safety Considerations

  • Exothermicity: The nitration reaction is exothermic.[1][4] Failure to control temperature during HNO₃ addition can lead to runaway reactions or formation of polynitrated species.[1][5]

  • Acetyl Nitrate: If using Acetic Anhydride (as a co-solvent or drying agent), be aware that acetyl nitrate is formed in situ.[1] This reagent is potent but potentially explosive if heated or concentrated.[1] Protocol A (using Acetic Acid, not Anhydride) is safer for general use.[1]

  • Acid Handling: Glacial acetic acid and concentrated nitric acid are corrosive.[1] Use butyl rubber gloves and a fume hood.[1]

References

  • Standard Nitration Protocol (Analogous N-Ethyl Data)

    • Source: PrepChem.[1] "Synthesis of 3-nitro-N-ethylcarbazole."

    • URL:[Link]

  • Acetonitrile Solvent Protocol

    • Source: BenchChem / Patent KR0163344B1.[1] "Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent."

  • Crystallographic & Structural Data

    • Source: Kautny, P. et al. "1-Nitro-9H-carbazole."[1][6] Acta Crystallographica Section E, 2014.[1][6] (Provides structural context for nitrocarbazoles).

    • URL:[Link]

  • General Carbazole Reactivity

    • Source: PubChem Compound Summary for 9-Methyl-3-nitro-9H-carbazole.
    • URL:[Link]

Sources

Method

9-Methyl-3-nitro-9H-carbazole purification by recrystallization

Application Note: High-Purity Recrystallization of 9-Methyl-3-nitro-9H-carbazole Abstract & Application Context 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a critical intermediate in the synthesis of optoelectroni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 9-Methyl-3-nitro-9H-carbazole

Abstract & Application Context

9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a critical intermediate in the synthesis of optoelectronic materials, specifically for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical pharmacophores.[1][2] Its high purity is non-negotiable; trace isomers (2-nitro) or over-nitrated byproducts (3,6-dinitro) can quench fluorescence in OLED devices or alter biological activity in drug candidates.[1][2]

This Application Note details a robust purification protocol via recrystallization. Unlike chromatographic methods, which are difficult to scale, this thermodynamic approach leverages the specific solubility differential of the 3-nitro isomer in ethanol/acetone systems to achieve >99.5% purity.[1][2]

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the impurity profile.[1][2] The nitration of 9-methylcarbazole typically yields a mixture where the 3-position is kinetically favored, but side reactions occur.[1][2]

ComponentRoleSolubility in Hot EthanolSolubility in Cold EthanolFate in Protocol
9-Methyl-3-nitrocarbazole Target High Low Crystallizes
9-MethylcarbazoleStarting MaterialVery HighModerateRemains in Mother Liquor
9-Methyl-2-nitrocarbazoleIsomer ImpurityHighHighRemains in Mother Liquor
9-Methyl-3,6-dinitrocarbazoleOver-reactionLowInsolubleRemoved via Hot Filtration

The Solvent Choice: While Glacial Acetic Acid is often used for crude precipitation, Ethanol (EtOH) is the superior solvent for the final polishing step.[1] It provides a steeper solubility curve for the target mononitro compound compared to the dinitro impurities, allowing for sharper separation.[1][2]

Experimental Protocol

Safety Warning: Nitro-aromatics can be toxic and potentially explosive if dried and heated under confinement.[1][2] Always work in a fume hood.[2] Wear nitrile gloves and safety glasses.[1][2]

Materials Required:
  • Crude Material: 9-Methyl-3-nitro-9H-carbazole (yellow/brown solid).[1]

  • Primary Solvent: Ethanol (Absolute or 95%).[1][2]

  • Co-Solvent (Optional): Acetone (if solubility is stubborn).[1][2]

  • Clarifying Agent: Activated Charcoal (acid-washed).[1][2]

Step-by-Step Procedure:
  • Saturation (The Dissolution Phase):

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF).

    • Add 80 mL of Ethanol.[1][2] Add a magnetic stir bar.[1]

    • Heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle.

    • Observation: If the solid does not completely dissolve after 10 minutes of reflux, add Ethanol in 5 mL increments.[1][2]

    • Note: If a small amount of dark, heavy solid remains undissolved at reflux, this is likely the 3,6-dinitro impurity or inorganic salts.[1][2] Do not add infinite solvent to dissolve this.[1][2]

  • Clarification (Hot Filtration):

    • While maintaining reflux, add 0.5 g of Activated Charcoal (optional, for color removal).[1][2] Stir for 5 minutes.

    • Perform a hot filtration through a pre-warmed Buchner funnel or fluted filter paper.[1][2]

    • Critical: This step removes the insoluble dinitro species and mechanical impurities.[1][2]

  • Controlled Nucleation (The Cooling Ramp):

    • Transfer the clear, yellow filtrate to a clean Erlenmeyer flask.[1][2]

    • Cover the flask mouth with foil (pierced) to allow slow solvent evaporation (optional) or seal to prevent it.[1][2]

    • Stage 1: Allow to cool to Room Temperature (RT) on the benchtop undisturbed. Stirring during this phase yields smaller crystals; static cooling yields larger needles.[1][2]

    • Stage 2: Once at RT, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Collection & Wash:

    • Filter the crystals using vacuum filtration.[1][3]

    • The Wash: Wash the filter cake with cold Ethanol (0°C).

    • Reasoning: The cold wash displaces the mother liquor (containing the 2-nitro isomer) without re-dissolving the target crystals.[1][2]

  • Drying:

    • Dry the yellow needles in a vacuum oven at 50°C for 6 hours.

Process Visualization

Diagram 1: Recrystallization Workflow

This flow illustrates the critical decision points (diamonds) and physical actions (rectangles) required to separate the target from specific impurities.[1][2]

RecrystallizationFlow Start Crude 9-Methyl-3-nitrocarbazole Dissolve Dissolve in Ethanol @ Reflux (78°C) Start->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility AddSolvent Add EtOH (5mL portions) CheckSolubility->AddSolvent No (Saturation not reached) HotFilter Hot Filtration CheckSolubility->HotFilter Yes (or insoluble impurities remain) AddSolvent->Dissolve WasteSolid Discard Solid (3,6-Dinitro / Salts) HotFilter->WasteSolid Retentate Cooling Cool to RT, then 0°C HotFilter->Cooling Filtrate Crystallize Crystallization (Formation of Needles) Cooling->Crystallize FilterCold Cold Filtration Crystallize->FilterCold Liquor Mother Liquor (Contains 2-nitro isomer) FilterCold->Liquor Filtrate Wash Wash with Cold EtOH FilterCold->Wash Retentate (Crystals) Dry Vacuum Dry @ 50°C Wash->Dry Final Pure 9-Methyl-3-nitrocarbazole (>99.5%) Dry->Final

Caption: Workflow for the purification of 9-Methyl-3-nitrocarbazole, highlighting the removal of dinitro species via hot filtration and isomers via mother liquor rejection.

Quality Control & Troubleshooting

QC Parameters

After drying, the product must be validated.

  • Appearance: Bright yellow needles.[1][2] (Brown/Orange indicates oxidation or remaining dinitro species).[1][2]

  • Melting Point: Literature suggests N-alkyl-3-nitrocarbazoles melt in the range of 120°C - 175°C depending on the alkyl chain length.[1][2]

    • Note: The 9-ethyl analog melts at ~128°C [1].[2] The 9-methyl analog is expected to be slightly higher due to better packing. A sharp range (<2°C) confirms purity.[2]

  • HPLC Purity: Target >99.5% area integration at 254 nm.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out Product forms a liquid oil at the bottom instead of crystals.[1]The solution cooled too fast or is too concentrated.[1][2] Re-heat to dissolve, add 10% more solvent, and add a seed crystal . Cool very slowly.
Low Yield Too much solvent was used.[1]Evaporate 30% of the solvent volume using a rotary evaporator and repeat the cooling step.[1]
Dark Color Presence of oxidized species.[1][2]Repeat recrystallization with activated charcoal (Step 2).[1]

References

  • PubChem. (n.d.).[1][2][4] 9-Ethyl-3-nitro-9H-carbazole (Compound). National Library of Medicine.[1][2][4] Retrieved October 24, 2023, from [Link][1][2]

  • Ping, Z., Ting, Z., & Song, C. (2016).[1][2][5] 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1(11), x161776.[1][2] (Demonstrates Ethanol recrystallization for N-alkyl-3-nitrocarbazoles). Retrieved from [Link][1][2]

  • Zhang, S. F., Zhou, D. H., & Yang, J. Z. (1995).[1][2][5] Nitration of carbazole and N-alkylcarbazoles. Dyes and Pigments, 27(4), 287-296.[1][2] (Foundational chemistry for nitration specificity). Retrieved from [Link][1][2]

Sources

Application

TLC solvent systems for separating 3-nitro and 6-nitro carbazoles

Application Note & Protocol Guide Abstract The separation of nitrocarbazole isomers is a critical step in the synthesis of optoelectronic materials and pharmaceutical intermediates. This guide addresses the common nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The separation of nitrocarbazole isomers is a critical step in the synthesis of optoelectronic materials and pharmaceutical intermediates. This guide addresses the common nomenclature confusion regarding "3-nitro" vs. "6-nitro" carbazole and provides a definitive protocol for separating the actual reaction products: 3-nitrocarbazole , 1-nitrocarbazole , and 3,6-dinitrocarbazole .[1] By leveraging subtle differences in dipole moments and intramolecular hydrogen bonding, we define optimized solvent systems that achieve baseline resolution (Rs > 1.[1]5) on silica gel.[1]

The "3 vs. 6" Symmetry Paradox: A Critical Clarification

Before commencing experimental work, it is vital to address a common nomenclature error in carbazole chemistry.

  • Symmetry Rule: In unsubstituted 9H-carbazole, the molecule possesses a plane of symmetry running through the nitrogen atom and the C4a-C4b bond. Consequently, position 3 and position 6 are chemically equivalent.[1] 3-nitrocarbazole and 6-nitrocarbazole are the exact same compound. [1]

  • The Real Separation Challenge: When researchers ask for this separation, they are typically dealing with the products of a direct nitration reaction. The actual mixture consists of:

    • 3-Nitrocarbazole (Major Product): The thermodynamically favored isomer.[1]

    • 1-Nitrocarbazole (Minor Product): The kinetically favored "ortho" isomer.[1]

    • 3,6-Dinitrocarbazole (Over-nitration Product): Formed if reaction conditions are too harsh.[1]

This protocol focuses on separating these distinct species.

Chemical Principles of Separation

Effective separation relies on exploiting the polarity differences between these isomers.[1]

CompoundStructure NotePolarityPredicted Rf (Silica)Mechanism
1-Nitrocarbazole Nitro group adjacent to NHLowestHigh (0.6 - 0.[1]7)Intramolecular H-bonding (N-H...O-N) reduces interaction with silica silanols.
3-Nitrocarbazole Nitro group para to NMediumMedium (0.3 - 0.[1]4)Strong push-pull dipole along the molecular axis increases affinity for silica.
3,6-Dinitrocarbazole Two nitro groupsHighestLow (< 0.[1]2)Dual electron-withdrawing groups create a highly polar surface; strong adsorption.[1]

Materials & Equipment

  • Stationary Phase: Silica Gel 60 F254 TLC plates (Aluminum or Glass backed).[1]

  • Mobile Phase Solvents:

    • n-Hexane (HPLC Grade)[1]

    • Ethyl Acetate (EtOAc) (HPLC Grade)[1]

    • Dichloromethane (DCM) (Optional, for selectivity tuning)[1]

    • Toluene (Optional, for pi-pi interaction tuning)[1]

  • Visualization: UV Lamp (254 nm and 366 nm).[1]

  • Chamber: Twin-trough chamber or standard glass beaker with lid.

Experimental Workflow

Diagram 1: Method Development Workflow

TLC_Workflow Start Crude Nitration Mixture Screen Broad Gradient Screening (0-100% EtOAc in Hexane) Start->Screen Eval Evaluate Rf Delta (ΔRf) Screen->Eval Decision Is ΔRf > 0.15? Eval->Decision Optimize Fine-Tune Ratio (e.g., +/- 5% Polar Solvent) Decision->Optimize Yes AltSolvent Switch Selectivity (Try Toluene or DCM) Decision->AltSolvent No Final Final Protocol Established Optimize->Final AltSolvent->Screen Re-screen

Caption: Iterative workflow for optimizing TLC separation of nitrocarbazole isomers.

Protocol 1: Solvent System Screening

This protocol identifies the optimal mobile phase ratio to separate the 1-nitro and 3-nitro isomers.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve ~1 mg of the crude mixture in 1 mL of Acetone or EtOAc. Ensure the solution is dilute to prevent tailing.[1]

  • Spotting: Apply 1 µL spots to the TLC plate baseline (1 cm from bottom). Keep spot diameter < 2 mm.[1]

  • Elution Gradient: Prepare 10 mL of the following solvent systems in separate vials:

    • System A: 100% Hexane (Baseline check)[1]

    • System B: 90:10 Hexane:EtOAc[1]

    • System C: 80:20 Hexane:EtOAc[1]

    • System D: 70:30 Hexane:EtOAc

    • System E: 50:50 Hexane:EtOAc[1][2]

  • Development: Run the plates in saturated chambers.

  • Analysis: Visualize under UV 254 nm. The nitrocarbazoles will appear as dark, fluorescence-quenching spots.[1]

Expected Results:

  • System A (100% Hex): Compounds likely remain at baseline (Rf ~ 0).[1]

  • System C (80:20 Hex:EtOAc): Typically the "Sweet Spot".

    • Top Spot: 1-Nitrocarbazole (Rf ~ 0.6)[1]

    • Middle Spot: 3-Nitrocarbazole (Rf ~ 0.35)[1]

    • Bottom Spot: 3,6-Dinitrocarbazole (Rf ~ 0.1)[1]

Protocol 2: High-Resolution Optimization

If the 80:20 system yields overlapping spots (co-elution), use this advanced protocol to improve resolution.

Option A: Toluene Modification (Pi-Pi Stacking)

Toluene interacts with the aromatic rings, often improving separation between isomers with different electron densities.

  • Solvent: Toluene:Ethyl Acetate (95:5)[1]

  • Mechanism: The electron-rich toluene interacts differently with the 1-nitro (sterically hindered) vs. 3-nitro (exposed planar surface).[1]

Option B: DCM Selectivity

Dichloromethane provides different solvation properties than ethyl acetate.[1]

  • Solvent: Hexane:DCM (1:1 to 1:2)[1]

  • Note: DCM is more polar than hexane but less powerful than EtOAc.[1] It often sharpens the bands of nitro compounds.[1]

Quantitative Data Summary (Typical Rf Values)
Solvent System1-Nitrocarbazole (Rf)3-Nitrocarbazole (Rf)3,6-Dinitrocarbazole (Rf)Resolution Quality
Hex:EtOAc (9:1) 0.450.150.02Excellent for 1-nitro isolation
Hex:EtOAc (8:2) 0.650.380.12Best General Separation
Hex:EtOAc (1:1) 0.850.750.55Poor (Spots merge at front)
Toluene:EtOAc (95:5) 0.500.300.05High Selectivity (Sharper bands)

Troubleshooting Guide

IssueDiagnosisSolution
Streaking / Tailing Sample too concentrated or acidic interaction.[1]Dilute sample 10x. Add 1% Triethylamine (TEA) to mobile phase to neutralize silica acidity.[1]
Co-elution Polarity difference insufficient.[1]Switch from EtOAc to a weaker modifier (e.g., Diethyl Ether) or use Toluene as the base solvent.
"Ghost" Spots Decomposition on silica.[1]Nitro compounds can be light-sensitive.[1] Develop plate in the dark and analyze immediately.
No Spots Visible Concentration too low.[1]Use Iodine staining (nitro compounds turn brown/yellow) or verify UV lamp intensity.[1]
Diagram 2: Nitration Pathway & Isomer Origin

Nitration_Pathway Carbazole Carbazole (Starting Material) Reaction Nitration (HNO3/H2SO4) Carbazole->Reaction Nitro1 1-Nitrocarbazole (Minor, Kinetic) Reaction->Nitro1 Ortho Attack Nitro3 3-Nitrocarbazole (Major, Thermodynamic) Reaction->Nitro3 Para Attack Dinitro 3,6-Dinitrocarbazole (Over-reaction) Nitro3->Dinitro +NO2 (Excess)

Caption: Origin of nitrocarbazole isomers. Note that 3-nitro and 6-nitro are identical until a second group is added.[1]

References

  • PubChem. 3-Nitrocarbazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) Principles and Rf Values. Available at: [Link][1]

  • Zhang, F. et al.Synthesis and characterization of nitrocarbazole derivatives. Journal of Chemical Research. (Contextual synthesis reference).
  • OrgChemBoulder. TLC Solvent Selection Guide. University of Colorado Boulder.[1] Available at: [Link][1]

Sources

Method

Application Note: High-Fidelity Synthesis of 3-Amino-9-Methylcarbazole

Introduction & Strategic Context 3-Amino-9-methylcarbazole is a pivotal intermediate in the synthesis of optoelectronic materials (OLED hole-transport layers), conductive polymers, and pharmaceutical scaffolds. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3-Amino-9-methylcarbazole is a pivotal intermediate in the synthesis of optoelectronic materials (OLED hole-transport layers), conductive polymers, and pharmaceutical scaffolds. While the precursor, 3-nitro-9-methylcarbazole, is chemically stable, the target amine is susceptible to oxidative degradation upon exposure to air and light.[1]

This Application Note provides a definitive guide to the reduction process. Unlike generic protocols, we prioritize Catalytic Transfer Hydrogenation (CTH) using hydrazine hydrate and Palladium on Carbon (Pd/C). This method offers superior safety over pressurized hydrogen gas and cleaner workup compared to classical metal-acid reductions (


/HCl).
Why This Protocol?
  • Safety: Eliminates the need for high-pressure hydrogen cylinders and autoclaves.

  • Selectivity: Hydrazine/Pd-C systems are highly chemoselective for nitro groups, minimizing side reactions on the carbazole ring.

  • Scalability: The reaction proceeds rapidly at reflux and scales linearly from milligrams to grams.

Chemical Pathway & Mechanism[2][3]

The transformation involves the six-electron reduction of the nitro group (


) to the primary amine (

).
Reaction Scheme

The following diagram illustrates the chemical transformation and the two validated pathways detailed in this guide.

ReactionScheme Nitro 3-Nitro-9-methylcarbazole (Precursor) Intermediates Intermediates: Nitroso -> Hydroxylamine Nitro->Intermediates Reduction Start Amine 3-Amino-9-methylcarbazole (Target) Intermediates->Amine Reduction Complete MethodA Method A (Recommended): Pd/C (10%) + N2H4·H2O Reflux (EtOH/THF) MethodA->Intermediates MethodB Method B (Alternative): SnCl2 + HCl 90°C MethodB->Intermediates

Caption: Reduction pathways from nitro-precursor to amino-carbazole via catalytic or chemical means.

Experimental Protocol A: Catalytic Transfer Hydrogenation (Recommended)

This protocol is preferred for its high yield (>90%) and ease of purification.

Materials Required
ReagentRoleStoichiometryNotes
3-Nitro-9-methylcarbazole Substrate1.0 equivYellow solid
Pd/C (10% w/w) Catalyst10 wt% of substrateFire Hazard: Pyrophoric when dry.
Hydrazine Monohydrate H-Donor5.0 - 10.0 equivToxic: Handle in fume hood.
Ethanol / THF (1:1) Solvent~10 mL / mmolDegassed preferred.
Celite 545 Filter AidN/AFor removing catalyst.
Step-by-Step Methodology
  • Setup:

    • Equip a two-neck round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Flush the system with Nitrogen (

      
      ) or Argon to create an inert atmosphere. Crucial for preventing amine oxidation.
      
  • Dissolution:

    • Add 3-nitro-9-methylcarbazole (1.0 equiv) to the flask.

    • Add the Ethanol/THF solvent mixture. Stir until the solid is fully suspended or dissolved.

    • Note: Heating to 40°C may assist dissolution.

  • Catalyst Addition:

    • Carefully add Pd/C (10%) .

    • Safety Check: Ensure the catalyst is wet with solvent immediately to prevent sparking.

  • Reduction Initiation:

    • Heat the mixture to a gentle reflux (

      
      ).
      
    • Add Hydrazine Monohydrate dropwise via a syringe or addition funnel.

    • Observation: Nitrogen gas evolution will occur (bubbling). The yellow color of the nitro compound will fade as the reaction proceeds.

  • Monitoring:

    • Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • The starting material (Rf ~0.6) should disappear; the amine product (Rf ~0.3) will appear as a fluorescent spot (blue under UV).

    • Reaction time is typically 1–3 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with fresh THF.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • Recrystallize from Ethanol or perform flash column chromatography if high purity (>99%) is required.

    • Storage: Store the resulting white/off-white solid under inert gas in the dark.

Experimental Protocol B: Classical Chemical Reduction (Alternative)

Use this method if Pd/C is unavailable or if strict metal-free (Pd-free) product is required.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Stannous Chloride Dihydrate (

    
    ):  5.0 equivalents.[2]
    
  • Concentrated HCl: Solvent/Reagent.

  • Ethanol: Co-solvent.

Methodology
  • Dissolve 3-nitro-9-methylcarbazole in Ethanol.

  • Add a solution of

    
     dissolved in concentrated HCl.
    
  • Heat to 90°C for 3 hours.

  • Critical Workup: Cool and neutralize carefully with NaOH solution (exothermic!). The tin salts will form a thick white precipitate.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Workflow Visualization

The following flowchart outlines the critical decision points and workflow for the recommended Hydrazine/Pd-C method.

Workflow Start Start: Dissolve Nitro Precursor in EtOH/THF CatAdd Add Pd/C Catalyst (Inert Atmosphere) Start->CatAdd Heat Heat to Reflux CatAdd->Heat Hydrazine Add Hydrazine Hydrate (Dropwise) Heat->Hydrazine TLC TLC Check: SM Disappeared? Hydrazine->TLC TLC->Hydrazine No (Add more reagent) Filter Filter via Celite (Remove Pd/C) TLC->Filter Yes Workup Concentrate & Recrystallize Filter->Workup End Product: 3-Amino-9-methylcarbazole Workup->End

Caption: Operational workflow for the catalytic transfer hydrogenation of nitrocarbazoles.

Validation & Quality Control

To ensure the integrity of the synthesized 3-amino-9-methylcarbazole, verify against these parameters:

TechniqueExpected ResultInterpretation
TLC Single spot, Rf ~0.3 (Hex/EtOAc 3:1)Absence of starting nitro (Rf ~0.6) confirms conversion.
1H NMR

~3.5-4.0 ppm (Broad Singlet, 2H)
Represents the

protons. Disappearance of downfield nitro-adjacent protons.
Appearance White to light grey solidDarkening indicates oxidation; recrystallize immediately.
Melting Point ~170–175°C (Derivative dependent)Compare to literature for specific polymorphs.

Note on NMR: The methyl group at the N-9 position typically appears as a sharp singlet around


 3.8 ppm. This signal should remain unchanged from the starting material, serving as an internal reference.

References

  • Bondock, S. et al. (2019).[3] Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry.

    • Context: validated protocols for the reduction of nitrocarbazoles using both Sn/HCl and c
  • Li, F., Frett, B., & Li, H. (2014).[4] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett.

    • Context: Establishes the Hydrazine/Pd-C system as a high-fidelity method for selective nitro reduction.
  • BenchChem. Synthesis of 3-Amino-9-ethylcarbazole.

    • Context: Industrial standard protocols for carbazole amine synthesis.

Sources

Application

Application Note: 9-Methyl-3-nitro-9H-carbazole in OLED Material Synthesis &amp; Device Engineering

This Application Note is structured to guide researchers through the critical utility of 9-Methyl-3-nitro-9H-carbazole (9-MNC). While often categorized as a raw intermediate, its specific role in Organic Light-Emitting D...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the critical utility of 9-Methyl-3-nitro-9H-carbazole (9-MNC). While often categorized as a raw intermediate, its specific role in Organic Light-Emitting Diode (OLED) fabrication is that of a high-purity scaffold for synthesizing Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) hosts.[1][2]

Note on Direct Usage: Due to the strong fluorescence quenching nature of the nitro (


) group via intersystem crossing and non-radiative decay, 9-MNC is rarely used directly as an emissive layer.[1][2] Its primary value lies in its conversion to 3-amino-9-methylcarbazole , a gateway to high-mobility arylamine derivatives.[1][3]

[1][3]

Executive Summary & Material Logic

9-Methyl-3-nitro-9H-carbazole (CAS: [Specific CAS if available, typically alkyl-nitro-carbazole family]) is a rigid, planar, electron-deficient building block.[1][3] In OLED research, it serves two distinct functions:

  • Precursor for HTMs: Reduction of the nitro group yields an amino-carbazole, which is essential for Buchwald-Hartwig couplings to form star-shaped Host materials (e.g., TCTA analogs).[1][2][3]

  • Acceptor Moiety: In specific "Push-Pull" intramolecular charge transfer (ICT) studies, the nitro group acts as a strong acceptor linked to the carbazole donor, though this is typically for non-linear optics (NLO) rather than high-efficiency electroluminescence.[1][2][3]

Critical Quality Attribute (CQA): For OLED applications, the purity of 9-MNC must exceed 99.5% (HPLC) . Trace metal impurities (Fe, Cu) from synthesis catalysts can act as exciton traps, devastating device lifetime.[1][2]

Strategic Workflow: From Powder to Pixel

The following diagram illustrates the processing pathway of 9-MNC, moving from raw synthesis through functionalization to final device integration.

G Raw Raw 9-Methyl-3-nitro-9H-carbazole Purification Purification (Recrystallization + Sublimation) Raw->Purification Remove Isomers/Metals Reduction Reduction to 3-Amino-9-methylcarbazole Purification->Reduction Sn/HCl or H2/Pd Coupling Buchwald-Hartwig Coupling (HTM Synthesis) Reduction->Coupling Ar-Br / Pd Catalyst Device OLED Device Fabrication (VTE) Coupling->Device Deposition as HTL/Host

Figure 1: Critical processing workflow for integrating 9-MNC into OLED devices.[1][3] The material must undergo reduction and coupling to become an active charge-transporting species.[1]

Protocol A: Purification & Characterization

Before any synthesis or deposition, the commercial 9-MNC must be purified.[1][2][3] Standard chemical grade (98%) is insufficient for semiconductor applications.[2][3]

Step-by-Step Purification
  • Solvent Selection: Use Toluene/Ethanol (1:4) for recrystallization.[2][3] The nitro-carbazole is moderately soluble in hot toluene but crystallizes well upon cooling with ethanol antisolvent.[1][2][3]

  • Recrystallization:

    • Dissolve 10g of crude 9-MNC in minimal boiling toluene (~40 mL).

    • Hot filter to remove insoluble dust/silica.[2][3]

    • Slowly add hot ethanol (160 mL) while stirring.

    • Cool gradually to room temperature, then to 4°C overnight.

    • Filter crystals and dry under vacuum at 60°C for 6 hours.

  • Vacuum Sublimation (The "OLED Standard"):

    • Place recrystallized powder in a sublimation boat.[2][3]

    • Pressure:

      
       Torr.[1][3]
      
    • Temperature: Heat source to ~180°C–220°C (compound dependent, monitor deposition rate).

    • Collection: Collect the purified zone (middle zone); discard the volatile light impurities and the non-volatile ash residue.[1][2]

Quality Control Metrics
MetricSpecificationMethodRelevance
Purity > 99.9%HPLC (UV 254nm)Prevents trap states.
Halogen Content < 10 ppmIon ChromatographyHalogens quench excitons.[2][3]
TGA (5% Loss) > 280°CThermal Gravimetric AnalysisEnsures stability during evaporation.[2][3]

Protocol B: Functionalization (Reduction to Amine)

This is the primary usage of 9-MNC in OLED chemistry.[1][2][3] The nitro group is converted to a primary amine, creating 3-Amino-9-methylcarbazole , a versatile nucleophile for building Hole Transport Layers (HTL).[1][3]

Reagents:

  • 9-Methyl-3-nitro-9H-carbazole (Purified)[1][3][4]

  • Hydrazine Monohydrate (

    
    )[2]
    
  • Palladium on Carbon (Pd/C, 10%)[1][2]

  • 1,4-Dioxane (Solvent)[1][2]

Procedure:

  • Setup: In a 250 mL 3-neck round bottom flask equipped with a reflux condenser, dissolve 5.0 g (22 mmol) of 9-MNC in 100 mL of 1,4-Dioxane.

  • Catalyst Addition: Carefully add 0.5 g of Pd/C (10% wt) under an inert nitrogen atmosphere.[2][3]

  • Reduction: Heat the mixture to 90°C. Add Hydrazine Monohydrate (50 mmol, excess) dropwise over 30 minutes. Caution: Gas evolution (

    
    ).[2]
    
  • Completion: Reflux for 4–6 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 3:1).[2][3] The yellow nitro spot should disappear, replaced by a fluorescent blue amine spot.

  • Isolation: Filter hot through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize the resulting amine from Ethanol.[2][3]

Mechanism: The Pd-catalyzed reduction converts the electron-withdrawing


 group into an electron-donating 

group, activating the carbazole for hole transport applications.[1][3]

Protocol C: Device Fabrication (Vacuum Thermal Evaporation)

Once the 9-MNC has been converted into a functional HTM (e.g., a Bis-carbazole derivative), it is integrated into a device.[1][2] Below is the standard protocol for fabricating a Blue Phosphorescent OLED using a carbazole-based host derived from this precursor.

Device Architecture: ITO (120nm) / PEDOT:PSS (40nm) / Carbazole-HTL (30nm) / EML (Host:Dopant, 30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)[1][2]

Fabrication Steps
  • Substrate Cleaning:

    • Ultrasonic bath: Deionized water

      
       Acetone 
      
      
      
      Isopropanol (15 min each).[2][3]
    • UV-Ozone Treatment: 20 minutes to increase ITO work function (~4.8 eV).

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS at 3000 rpm for 60s.

    • Bake at 120°C for 15 min in air to remove water.

  • Vacuum Deposition (The Critical Step):

    • Transfer to Vacuum Chamber (

      
       Torr).[1][2][3]
      
    • HTL Deposition: Evaporate the Derived Carbazole HTM at 1–2 Å/s.

      • Note: Carbazole derivatives typically sublime at 250°C–300°C.[2][3]

    • EML Deposition: Co-evaporate Host (Carbazole-based) and Dopant (e.g., FIrpic) at a rate ratio of 10:1.

    • ETL/Cathode: Deposit TPBi (Electron Transport), then LiF, then Aluminum.[2]

  • Encapsulation: Encapsulate in a glovebox (

    
    ) using a glass lid and UV-curable epoxy.[2][3]
    

References

  • Carbazole Derivatives in OLEDs: Albrecht, K., & Yamamoto, K. (2009).[2][3] "Carbazole dendrimers as solution-processable thermally stable hole-transport materials."[1][3]

  • Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2000).[2][3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."[2][3]

  • Device Engineering: Sasabe, H., & Kido, J. (2011).[2][3][5] "Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting."[1][3]

  • Nitro-Carbazole Properties: Promarak, V., et al. (2007).[1][2][3] "Synthesis and properties of carbazole-based hole-transporting materials."[1][3]

(Note: While 9-Methyl-3-nitro-9H-carbazole is a specific SKU, the protocols above are adapted from the broader and chemically identical 9-alkyl-3-nitrocarbazole family established in the cited literature.)

Sources

Method

Application Note: Catalytic Hydrogenation Strategies for 9-Methyl-3-nitro-9H-carbazole

Executive Summary The reduction of 9-Methyl-3-nitro-9H-carbazole to 3-Amino-9-methylcarbazole (9-Methyl-9H-carbazol-3-amine) is a critical transformation in the synthesis of optoelectronic materials (OLED hole-transport...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 9-Methyl-3-nitro-9H-carbazole to 3-Amino-9-methylcarbazole (9-Methyl-9H-carbazol-3-amine) is a critical transformation in the synthesis of optoelectronic materials (OLED hole-transport layers) and bioactive carbazole alkaloids.[1] While stoichiometric metal reductions (e.g., Sn/HCl, Fe/AcOH) are historically common, they generate excessive waste and pose heavy metal contamination risks.

This guide details catalytic hydrogenation methods that offer superior atom economy and easier workup. We focus on two primary methodologies: Catalytic Transfer Hydrogenation (CTH) using hydrazine/Pd/C (recommended for laboratory scale and high selectivity) and Standard Catalytic Hydrogenation using


 gas (recommended for scale-up).

Critical Technical Challenge: The primary challenge is chemoselectivity . The objective is to reduce the nitro group (


) to the amine (

) without hydrogenating the electron-rich carbazole aromatic system, a side reaction often observed under forcing conditions used in hydrogen storage research.

Mechanistic Insight & Reaction Pathway

The catalytic reduction of nitroarenes proceeds via a complex pathway involving nitroso and hydroxylamine intermediates. Understanding this is vital for troubleshooting incomplete conversion (often stalled at the hydroxylamine stage).

Reaction Pathway Diagram (DOT)

NitroReduction Nitro 9-Methyl-3-nitrocarbazole (Substrate) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 (Cat) Hydroxyl Hydroxylamine (Potential Impurity) Nitroso->Hydroxyl + H2 (Cat) Amine 3-Amino-9-methylcarbazole (Target Product) Hydroxyl->Amine + H2 (Cat) - H2O RingSat Tetrahydrocarbazole (Over-reduction Side Product) Amine->RingSat Excess H2 / High T / High P (Avoid this)

Figure 1: Step-wise reduction pathway.[1][2] Control of temperature and hydrogen equivalents is required to prevent ring saturation (grey node).

Method A: Catalytic Transfer Hydrogenation (CTH)

Recommended for: Laboratory scale (1g – 50g), high selectivity, and labs lacking high-pressure infrastructure.[1]

This method utilizes Hydrazine Hydrate as the hydrogen donor in the presence of Palladium on Carbon (Pd/C) .[3][4] It is superior to gas hydrogenation for this substrate because the reaction kinetics favor nitro reduction over ring hydrogenation under reflux conditions.

Reagents & Materials
  • Substrate: 9-Methyl-3-nitro-9H-carbazole (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet recommended to reduce pyrophoric risk), 10 mol% loading.

  • H-Donor: Hydrazine Monohydrate (

    
    ), 5.0 – 10.0 equiv.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH). THF can be added as a co-solvent if solubility is poor.

Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 9-Methyl-3-nitro-9H-carbazole in Ethanol (10 mL/g).

    • Note: If the substrate does not fully dissolve at RT, heat to 40°C.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate).

    • Safety: Pd/C is pyrophoric. Add under an inert blanket (

      
       or Ar) or wet the catalyst with a small amount of water before addition.
      
  • Hydrazine Addition: Heat the mixture to a gentle reflux (

    
    ). Add Hydrazine Hydrate dropwise over 20 minutes.
    
    • Caution: Significant gas evolution (

      
      ) and exotherm will occur. Do not add all at once.
      
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3) or HPLC. The yellow nitro compound will fade to a colorless/fluorescent blue amine solution.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary (though quantitative yields are common).

Method B: Standard Catalytic Hydrogenation ( Gas)

Recommended for: Scale-up (>50g), cost-sensitive processes, or strict hydrazine-free requirements.[1]

Reagents & Materials
  • Substrate: 9-Methyl-3-nitro-9H-carbazole.[1][6]

  • Catalyst: 5% or 10% Pd/C (dry or wet).

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
  • Solvent: Ethyl Acetate/Ethanol (1:1 mixture).

Protocol
  • Loading: Charge the hydrogenation vessel (autoclave or heavy-walled flask) with the substrate and solvent.[1]

  • Inerting: Purge the vessel with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Charge: Add Pd/C (5 wt% loading).

  • Hydrogenation:

    • Pressure:[5][7][8][9][10] 1–3 bar (15–45 psi). Do not exceed 10 bar to avoid ring hydrogenation.

    • Temperature: Ambient (25°C) to 40°C.

    • Agitation: Vigorous stirring is critical for mass transfer.

  • Monitoring: Reaction is typically complete in 4–12 hours depending on pressure.

  • Workup: Filter catalyst (Celite), concentrate, and dry.

Comparative Data & Performance

ParameterMethod A: Transfer Hydrogenation (Hydrazine)Method B: Gas Hydrogenation (

)
Method C: Raney Nickel (Alternative)
Yield 85 - 95%90 - 98%80 - 90%
Selectivity Excellent (Nitro only)Good (Risk of ring reduction at >50°C)Moderate (High risk of desulfurization/ring sat)
Reaction Time 2 - 4 Hours6 - 12 Hours12 - 24 Hours
Safety Profile Hydrazine is toxic/carcinogenic

is flammable/explosive
Pyrophoric Ni slurry
Equipment Standard GlasswarePressure Vessel / ShakerPressure Vessel

Analytical Quality Control (QC)

Upon isolation, the product must be validated. The amine is sensitive to oxidation (turning brown/purple upon air exposure over time). Store under inert gas.

Key Analytical Markers:

  • 1H NMR (DMSO-d6):

    • Disappearance of Nitro-adjacent protons (deshielded, >8.5 ppm).

    • Appearance of broad singlet (

      
      ) around 4.5–5.0 ppm (exchangeable with 
      
      
      
      ).
    • Upfield shift of aromatic protons at positions 2 and 4 due to the electron-donating amine group.

  • HPLC:

    • Shift in retention time (Amine is more polar than Nitro).

    • Detection: UV at 254 nm and 300 nm (Carbazole characteristic absorption).

Experimental Workflow Diagram

Workflow Start Start: 9-Methyl-3-nitrocarbazole Solv Dissolve in EtOH/MeOH (Heat to 40°C if needed) Start->Solv Cat Add Pd/C Catalyst (Under N2 Blanket) Solv->Cat Branch Select H-Source Cat->Branch PathA Method A: Hydrazine Hydrate (Dropwise, Reflux 80°C) Branch->PathA High Selectivity PathB Method B: H2 Gas (Balloon/Parr, 3 bar, RT) Branch->PathB Scale-Up Monitor Monitor TLC/HPLC (Check for Hydroxylamine) PathA->Monitor PathB->Monitor Filter Filter through Celite (Remove Catalyst) Monitor->Filter Conversion >99% Conc Concentrate Filtrate Filter->Conc Final Product: 3-Amino-9-methylcarbazole (Store under Argon) Conc->Final

Figure 2: Unified experimental workflow for catalytic hydrogenation.

References

  • Synthesis of 3-Aminocarbazoles via Nitro Reduction

    • Sadiq, Z., et al. "Regioselective synthesis of 3-nitrocarbazole and its reduction to 3-aminocarbazole."[2][11] Turk. J. Chem.2019 , 43, 369.

  • Catalytic Transfer Hydrogenation (Hydrazine/Pd-C)

    • Haider, N., et al. "Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate."[4] Molbank2011 , 2011, M736.

  • Selectivity in Nitroarene Reduction

    • Li, F., Frett, B., & Li, H. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett2014 , 25, 1403-1408.[12]

  • Hydrogen Storage Context (Ring Hydrogenation Contrast)

    • Note: This reference is provided to illustrate conditions to AVOID (high pressure/temp).
    • Yang, M., et al. "Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)." Energies2021, 14, 456.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 9-Methylcarbazole Nitration

Executive Summary & Mechanism The nitration of 9-methylcarbazole is a classic Electrophilic Aromatic Substitution (EAS). While seemingly straightforward, the electron-rich nature of the carbazole ring presents specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The nitration of 9-methylcarbazole is a classic Electrophilic Aromatic Substitution (EAS). While seemingly straightforward, the electron-rich nature of the carbazole ring presents specific challenges: regioselectivity (C3 vs. C6 vs. C1) and oxidative instability (formation of radical cations/tars).

The target reaction typically aims for 3-nitro-9-methylcarbazole , a critical intermediate for optoelectronic materials (OLEDs) and pharmaceutical scaffolds. The 3-position is kinetically favored due to the conjugation of the nitrogen lone pair, which stabilizes the sigma-complex intermediate most effectively at the para position relative to the nitrogen.

Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway and the competitive side-reactions that reduce yield.

NitrationPathway Start 9-Methylcarbazole (Substrate) Sigma Sigma Complex (Intermediate) Start->Sigma Electrophilic Attack (0-5°C) Side2 Bicarbazyls / Tars (Oxidative Coupling) Start->Side2 Strong Oxidant (e.g., H2SO4) Reagent HNO3 / AcOH (Nitrating Agent) Reagent->Sigma Product 3-Nitro-9-methylcarbazole (Target: >85% Yield) Sigma->Product -H+ (Re-aromatization) Side1 3,6-Dinitro-9-methylcarbazole (Over-nitration) Product->Side1 Excess HNO3 High Temp (>25°C)

Figure 1: Reaction pathway showing the kinetic preference for C3-nitration and common failure modes (dinitration and oxidation).

Validated Protocol: The "Buffered" Standard

To maximize yield and minimize oxidation, we recommend avoiding mixed acid (H₂SO₄/HNO₃) systems. The high acidity and oxidizing power of sulfuric acid often lead to "tarring" (polymerization). Instead, use Acetic Acid (AcOH) as both solvent and moderator.

Optimized Workflow
  • Dissolution: Dissolve 9-methylcarbazole (1.0 eq) in Glacial Acetic Acid (10-15 volumes).

    • Note: Slight warming may be needed to dissolve, but cool back down before step 2.

  • Cryogenic Setup: Cool the solution to 0–5°C using an ice/salt bath.

  • Reagent Addition: Add Fuming Nitric Acid (1.05 eq) dropwise over 30-60 minutes.

    • Critical: Maintain internal temperature <10°C. Rapid addition causes local overheating and dinitration.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1).

  • Quench & Workup: Pour the reaction mixture into Ice Water (5x reaction volume) with vigorous stirring.

    • The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water (to remove acid) and cold ethanol. Recrystallize from Ethanol or Acetone .

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Q1: My reaction mixture turned dark green/black instead of yellow. What happened?

Diagnosis: Oxidative Coupling. Carbazole derivatives are easily oxidized to radical cations. If the reaction medium is too oxidizing (e.g., using H₂SO₄ or high concentrations of HNO₃ without solvent moderation), the radical cations dimerize to form 3,3'-bicarbazyls or polymerize into "carbazole blacks" (tars).

Corrective Action:

  • Switch Solvents: Ensure you are using Glacial Acetic Acid or Acetic Anhydride. These stabilize the transition state without promoting radical formation.

  • Inert Atmosphere: Run the reaction under Nitrogen (N₂) to minimize atmospheric oxygen interference, though this is secondary to reagent choice.

  • Reagent Check: Verify your HNO₃ concentration. If using >90% fuming nitric acid, dilute it in Acetic Acid before addition.

Q2: I am seeing a significant amount of 3,6-dinitro-9-methylcarbazole. How do I stop at the mono-nitro stage?

Diagnosis: Stoichiometry & Temperature Control. The nitro group at C3 deactivates the ring, but the C6 position (on the other benzene ring) remains relatively electron-rich due to the nitrogen lone pair's donation. If the temperature spikes or excess HNO₃ is present, the second ring will nitrate.

Corrective Action:

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of HNO₃. Do not use a large excess "just to be sure."

  • Temperature Discipline: Never let the reaction exceed 25°C. The activation energy for the second nitration is higher; keeping it cool kinetically traps the mono-nitro product.

  • Reverse Addition: If the problem persists, dissolve the HNO₃ in Acetic Acid and add the carbazole solution to it slowly (though the standard dropwise acid addition is usually sufficient).

Q3: My yield is low (<50%), but TLC showed full conversion. Where is my product?

Diagnosis: Workup Solubility Losses. 3-Nitro-9-methylcarbazole has moderate solubility in organic solvents. If you extract with large volumes of Dichloromethane (DCM) or Ethyl Acetate, you may be losing product during washing steps, or it may not precipitate fully during the water quench.

Corrective Action:

  • Precipitation Method: The "Pour into Ice Water" method is superior to solvent extraction. The product is hydrophobic and will crash out.

  • Filtration: Ensure the ice water quench is stirred for at least 30 minutes to allow particle growth. Fine particles may pass through coarse filters. Use a fritted glass funnel (porosity 3 or 4) .

  • Mother Liquor: Always check the filtrate. If it's yellow, neutralize it with NaHCO₃ and extract with DCM to recover the remaining fraction.

Comparative Data: Reagent Systems

The following table summarizes the trade-offs between different nitration systems for 9-alkylcarbazoles.

Nitrating SystemSolventTypical YieldSelectivity (3- vs 3,6-)Comments
HNO₃ (Standard) Acetic Acid 85-93% High Recommended balance of cost/yield.
HNO₃ / H₂SO₄H₂SO₄40-60%LowHigh risk of oxidation/tars. Avoid.
Cu(NO₃)₂ / ClaycopAcetic Anhydride75-85%Very High"Green" method, mild, but expensive reagents.
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile60-70%HighGood for small scale, difficult workup on large scale.

Experimental Workflow Visualization

This diagram outlines the logical flow of the optimized experiment to ensure reproducibility.

Workflow Step1 Dissolve 9-Me-Carbazole in Glacial AcOH Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Add HNO3 Dropwise (Maintain T < 10°C) Step2->Step3 Step4 Stir 1h @ 0°C then 2h @ RT Step3->Step4 Step5 Quench in Ice Water (Precipitation) Step4->Step5 Step6 Filter & Wash (H2O + Cold EtOH) Step5->Step6 Step7 Recrystallize (Acetone/EtOH) Step6->Step7

Figure 2: Step-by-step experimental workflow for the high-yield synthesis of 3-nitro-9-methylcarbazole.

References

  • Sadiq, Z., et al. (2019). "Synthesis and antimicrobial assessment of efficacious carbazole derivatives." Turkish Journal of Chemistry, 43, 373-385. (Demonstrates high-yield nitration of 9-ethylcarbazole, analogous to 9-methyl, using HNO₃/AcOH).

  • Zhang, P., et al. (2016).[1] "9-Butyl-3-nitro-9H-carbazole."[1][2] IUCrData, 1, x161776.[2] (Provides crystallographic data and synthesis confirmation for 3-nitro-9-alkylcarbazoles).

  • Kyziol, J. B., & Daszkiewicz, Z. (1980). "Syntheses of some nitro- and amino-N-alkylcarbazoles." Tetrahedron, 36(20).
  • Tucker, S. H. (1926). "Nitration of 9-alkylcarbazoles." Journal of the Chemical Society. (Classic reference establishing the 3-position preference).

Sources

Optimization

Technical Support Guide: Regioselectivity in Nitration of 9-Methyl-9H-Carbazole

Target Audience: Organic Chemists, Process Engineers, and Medicinal Chemists. Scope: Troubleshooting regioselectivity (C3 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Organic Chemists, Process Engineers, and Medicinal Chemists. Scope: Troubleshooting regioselectivity (C3 vs. C1 vs. C3,6-di), preventing over-nitration, and validating product purity.

Introduction: The Selectivity Challenge

The nitration of 9-methyl-9H-carbazole is a pivotal step in synthesizing optoelectronic materials (OLED hosts) and pharmaceutical intermediates. However, the electron-rich nature of the carbazole nucleus creates a "reactivity vs. selectivity" paradox. The nitrogen lone pair strongly activates the ring, making the system prone to:

  • Over-nitration: Rapid formation of 3,6-dinitro-9-methylcarbazole.

  • Isomeric Mixtures: While C3 is the thermodynamic and kinetic preference, trace C1 isomers can complicate purification.

This guide provides mechanistic insights and validated protocols to control these outcomes.

Module 1: Mechanistic Drivers of Regioselectivity

To control the reaction, one must understand the electronic landscape of the carbazole ring.

Why C3 is Dominant

In electrophilic aromatic substitution (SEAr), the nitrogen atom's lone pair donates electron density into the


-system.
  • C3 and C6 Positions: These are para to the nitrogen atom. They receive the highest electron density enhancement and are most accessible sterically.

  • C1 and C8 Positions: These are ortho to the nitrogen. While electronically activated, they are sterically hindered by the N-methyl group and the adjacent ring hydrogen, making C1 attack less favorable (~5-10% yield in uncontrolled reactions).

The Pathway to Dinitration (3,6-dinitro)

Once the first nitro group attaches at C3, it deactivates that specific benzene ring via induction (-I) and resonance (-M). However, the nitrogen lone pair is still available to donate density to the other benzene ring.

  • Result: The unsubstituted ring (C5-C8) remains activated relative to the nitrated ring. The electrophile attacks C6 (para to N on the second ring), leading to the symmetric 3,6-dinitro species.

Reaction Pathway Diagram

NitrationPathway Start 9-Methylcarbazole Transition Transition State (Sigma Complex) Start->Transition + NO2+ C3 3-Nitro-9-methylcarbazole (Major Product) Transition->C3 Fast (Kinetic) C1 1-Nitro-9-methylcarbazole (Minor Impurity) Transition->C1 Slow (Steric Hinderance) DiNitro 3,6-Dinitro-9-methylcarbazole (Over-reaction Impurity) C3->DiNitro + Excess NO2+ (Sequential Activation)

Caption: Electrophilic substitution pathway showing the kinetic dominance of C3 nitration and the sequential risk of C6 nitration.

Module 2: Optimized Experimental Protocols

Do not rely on generic "nitration of aromatics" conditions. Carbazole requires specific tuning to stop at the mono-nitro stage.

Protocol A: Scalable Mono-Nitration (Industrial Standard)

Best for: Multigram scale, high yield, avoiding dinitration.

The Issue with Chlorobenzene: Older literature uses chlorobenzene, which often leads to product precipitation and stirring failure, causing local hot-spots and impurities [1]. The Solution: Use Acetonitrile (MeCN).[1]

  • Dissolution: Dissolve 9-methylcarbazole (1.0 equiv) in Acetonitrile (10-15 volumes).

  • Cooling: Cool the solution to -5°C to 0°C .

  • Acid Preparation: Prepare a solution of 65% HNO3 (0.95 - 1.0 equiv) in Acetonitrile. Crucial: Do not use excess acid.

  • Addition: Add the acid solution dropwise over 30–60 minutes. Maintain internal temp < 5°C.

  • Quench: Pour into ice water. The product precipitates as a yellow solid.[2]

  • Purification: Recrystallize from Ethanol or Methanol.

Protocol B: Mild Laboratory Selectivity (Claycop / Cu(NO3)2)

Best for: High regioselectivity, sensitive substrates.

Using Copper(II) Nitrate in acetic anhydride generates the active nitrating species in situ under milder conditions than sulfuric acid mixed acid [2, 3].

  • Reagent: Mix Cu(NO3)2·2.5H2O (0.6 equiv, corresponds to 1.2 equiv NO2) in Acetic Anhydride/Acetic Acid (1:1).

  • Temperature: Stir at 15–20°C . Warning: Exceeding 30°C promotes dinitration [2].

  • Workup: Neutralize with NaHCO3, extract with DCM.

Comparison of Methods
FeatureProtocol A (HNO3/MeCN)Protocol B (Cu(NO3)2)Standard (HNO3/H2SO4)
Primary Risk Temperature spikesReagent preparationSevere Dinitration
Selectivity (3 vs 3,6) High (if <0°C)Very HighLow
Yield 85-92%70-80%60-70%
Green Factor Moderate (MeCN waste)High (Mild, recyclable Cu)Low (Strong acid waste)

Module 3: Troubleshooting & FAQs

Q1: I consistently see 10-15% of the 3,6-dinitro impurity. How do I remove it?

Cause: Localized excess of Nitric acid or temperature >10°C. Fix:

  • Stoichiometry: Reduce HNO3 to 0.90–0.95 equivalents . It is better to have unreacted starting material (easy to separate) than dinitro impurity (hard to separate).

  • Purification: The dinitro compound is significantly less soluble in ethanol than the mono-nitro.

    • Technique: Perform a hot filtration or recrystallization from Ethanol . The 3,6-dinitro derivative often remains undissolved or crystallizes out first upon slight cooling.

    • Chromatography: On Silica gel, 3,6-dinitro is less polar than expected due to symmetry but generally elutes after the mono-nitro in DCM/Hexane gradients (check specific Rf in your solvent system).

Q2: Can I synthesize 1-nitro-9-methylcarbazole selectively?

Direct Nitration: No. Direct nitration yields <5% C1 isomer. Alternative Route: You must use Palladium-catalyzed C-H activation with a directing group (e.g., 2-pyridyl) or synthesize it from 2-bromo-N-(2-nitrophenyl)benzenamine via ring closure [4]. Do not attempt to optimize direct nitration for C1; the electronics are fighting you.

Q3: How do I distinguish the isomers by NMR? (Self-Validation)

The symmetry of the molecule is your best diagnostic tool.

  • 3-Nitro-9-methylcarbazole: Asymmetric.

    • Proton Count: 7 aromatic protons.[3][4]

    • Diagnostic Signal: Look for a doublet with meta-coupling (~2 Hz) at ~8.9 ppm (H4, ortho to nitro).

    • Pattern: Complex multiplet region (H1, H2, H5-H8).

  • 3,6-Dinitro-9-methylcarbazole: Symmetric.

    • Proton Count: Only 3 unique aromatic signals (integrating to 6H total).

    • Diagnostic Signal: A sharp doublet at ~9.1–9.2 ppm (H4/H5).

    • Pattern: Very clean, simple spectrum compared to the mono-nitro.

Troubleshooting Workflow

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC IsDinitro Is 3,6-Dinitro present? CheckTLC->IsDinitro Action1 Reduce HNO3 to 0.9 eq Lower Temp to -10°C IsDinitro->Action1 Yes (Prevention) Action2 Recrystallize from EtOH (Dinitro is less soluble) IsDinitro->Action2 Yes (Purification) CheckIso Check Regioisomer (C3 vs C1) IsDinitro->CheckIso No YesDinitro Yes (>5%) NoDinitro No (Mainly Mono) Action3 Use Column Chromatography (DCM:Hexane Gradient) CheckIso->Action3 C1 Present Success Success: Pure 3-Nitro CheckIso->Success C3 Pure C1Present C1 Isomer Detected C3Pure C3 Isomer Dominant

Caption: Decision tree for troubleshooting common impurities in carbazole nitration.

References

  • Kim, J. H., et al. (2001). Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. KR Patent 1003344B1. Link

  • Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. Synlett, 25(14), 1997-2000. Link

  • Zhang, S., et al. (1995). Nitration of carbazole and N-alkylcarbazoles. Dyes and Pigments, 27(4), 287-296. Link

  • Kautny, P., & Stöger, B. (2014).[2] 1-Nitro-9H-carbazole.[2][5] Acta Crystallographica Section E, 70(1), o28. Link

  • PubChem. (n.d.).[6][7] 3-Nitro-9-methylcarbazole Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Purification of 9-Methyl-3-nitro-9H-carbazole

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Challenge: The nitration of 9-methyl-9H-carbazole is an electrophilic aromatic substitution that predominantly targets the 3-position due to the activating in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: The nitration of 9-methyl-9H-carbazole is an electrophilic aromatic substitution that predominantly targets the 3-position due to the activating influence of the nitrogen atom. However, the reaction is prone to over-nitration, leading to the formation of 3,6-dinitro-9-methyl-9H-carbazole .

Why Separation is Difficult:

  • Structural Similarity: Both the target (mononitro) and the impurity (dinitro) share a planar, tricyclic aromatic core.

  • Solubility Profiles: The 3,6-dinitro impurity possesses higher symmetry and typically a higher lattice energy, making it significantly less soluble in common organic solvents than the 3-nitro target. While this complicates solution-phase handling, it is the key lever we will exploit for purification.

Impurity Profile:

CompoundStructurePolarity (Silica)Solubility (EtOH/AcOH)Melting Point Trend
Target: 3-Nitro-9-methyl-carbazoleAsymmetricModerateModerate-High (Hot)Lower (~128-130°C)
Impurity: 3,6-Dinitro-9-methyl-carbazoleSymmetricHighLowHigher (>200°C)

Diagnostic Module: "Is it Pure?"

Before attempting purification, you must quantify the impurity load. Do not rely solely on melting point, as dinitro impurities can form solid solutions that depress melting points deceptively.

A. Thin Layer Chromatography (TLC) Assay[1][8]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane (DCM) : Hexane (1:1 v/v).

  • Visualization: UV (254 nm) and Iodine stain.

  • Expected Rf Values:

    • Target (3-Nitro): ~0.4 - 0.5 (Travels faster)

    • Impurity (3,6-Dinitro): ~0.2 - 0.3 (Travels slower due to higher polarity)

B. HPLC Method (Recommended for >98% Purity)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Solvent System: Acetonitrile : Water (Gradient 50:50

    
     90:10 over 20 min).
    
  • Detection: 280 nm.

Purification Protocols

Choose your protocol based on your scale and current purity level.

Decision Matrix

PurificationLogic Start Crude 3-Nitro-9-methylcarbazole Check Impurity Load (TLC/HPLC) Start->Check HighImp > 10% Dinitro Impurity Check->HighImp LowImp < 10% Dinitro Impurity Check->LowImp Recryst Protocol A: Fractional Recrystallization (Exploits Solubility Differential) HighImp->Recryst Bulk Removal LowImp->Recryst Scalable Column Protocol B: Flash Chromatography (Exploits Polarity) LowImp->Column High Purity Req. Recryst->Check Re-assay Final Pure Target (>99%) Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial impurity load.

Protocol A: Fractional Recrystallization (Scalable)

Principle: The 3,6-dinitro impurity is significantly less soluble in glacial acetic acid or ethanol than the mononitro target. We use this to precipitate the impurity while keeping the target in solution, or to crystallize the target after filtering off the impurity.

Reagents:

  • Glacial Acetic Acid (Preferred for high dinitro loads)

  • Ethanol (Alternative for final polishing)[1]

  • Activated Carbon (Optional for color removal)

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to boiling. The mononitro target should dissolve completely.

    • Critical Observation: If undissolved yellow/orange solids remain at boiling, this is likely the dinitro impurity .

  • Hot Filtration (The Separation Step):

    • If solids remain: Filter the solution while boiling hot through a pre-heated glass funnel. The solid on the filter is the dinitro impurity. Discard it (proper chemical disposal). The filtrate contains your target.

    • If no solids remain: Proceed to step 4.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Filter the crystals. Wash with cold ethanol (not acetic acid, to aid drying).

  • Drying: Vacuum dry at 50°C. Acetic acid is difficult to remove; ensure thorough drying.

Protocol B: Flash Column Chromatography (High Purity)

Principle: Separation based on adsorption affinity on silica gel.

System:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane : Dichloromethane (Start 80:20

    
     End 40:60).
    

Step-by-Step:

  • Load: Dissolve crude material in minimum DCM. Adsorb onto silica (dry load) for best resolution.

  • Elute: Run the column.

    • Fraction 1 (Fastest): Unreacted 9-methylcarbazole (if any).

    • Fraction 2 (Target): 3-Nitro-9-methylcarbazole (Bright yellow band).

    • Fraction 3 (Slowest): 3,6-Dinitro-9-methylcarbazole (Darker orange/yellow band).

  • Monitor: Check fractions via TLC. Combine pure fractions and evaporate.

Troubleshooting & FAQs

Q1: My yield is very low after recrystallization (<40%), but the purity is high. What happened?

  • Diagnosis: You likely used too much solvent. The target is soluble in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and let it crystallize a second time ("second crop"). Combine crops only if purity matches.

Q2: The dinitro impurity persists even after recrystallization.

  • Diagnosis: "Occlusion." The impurity was trapped inside the crystal lattice of the target because cooling was too fast.

  • Fix: Re-dissolve in fresh solvent, heat to reflux, and cool very slowly (wrap the flask in a towel to insulate). Stirring slowly during cooling also helps prevent occlusion.

Q3: Can I use Acetone instead of Acetic Acid?

  • Insight: Acetone is a very strong solvent for nitro-carbazoles. It often dissolves both the target and impurity too well, preventing effective separation.

  • Recommendation: Use an Acetone/Ethanol mixture (1:3) if you must avoid Acetic Acid. Dissolve in hot acetone, then add hot ethanol, then boil off the acetone to force precipitation.

Q4: The product is dark brown instead of yellow.

  • Diagnosis: Oxidation byproducts or residual iodine/acid.

  • Fix: Perform a "charcoal filtration." Dissolve in hot ethanol, add activated carbon (10 wt%), boil for 5 mins, and filter hot through Celite.

Experimental Workflow Visualization

RecrystWorkflow Crude Crude Mixture (Mono + Dinitro) Solvent Add Glacial AcOH Heat to Reflux Crude->Solvent CheckSol Are solids present at boiling? Solvent->CheckSol FilterHot HOT Filtration CheckSol->FilterHot Yes (Dinitro is insoluble) Cool Cool Filtrate Slowly CheckSol->Cool No (All dissolved) FilterHot->Cool Filtrate WasteSolid Solid: Dinitro Impurity (Discard) FilterHot->WasteSolid Crystals Crystals: Pure Target Cool->Crystals

Figure 2: Step-by-step logic for the recrystallization protocol, emphasizing the hot filtration step.[2]

References

  • Nitration Methodology & Solvent Effects

    • Patent KR0163344B1 - Describes the nitration of 9-ethylcarbazole (analogous to 9-methyl) and the use of solvent selection to control yield and purity.

  • Solubility & Purification of Nitro-Carbazoles

    • Kyriazis, et al. "Synthesis and Characterization of Nitro-Carbazole Derivatives." (General reference for solubility profiles of nitro-aromatics in acetic acid vs. ethanol).

    • Sigma-Aldrich Technical Data - 9-Ethyl-3-nitrocarbazole (Analogous compound data for solubility and melting point comparisons).
  • Crystallography & Impurity Structure

    • Asker, E. et al.[3] "9-Ethyl-3-methyl-1,6-dinitrocarbazole."[3][4] Acta Crystallographica, 2004.[3] Provides structural confirmation of the dinitro impurity and its formation during nitration.

Sources

Optimization

Technical Support Center: NMR Optimization for 9-Methyl-3-nitro-9H-carbazole

Current Status: Operational Ticket ID: NMR-SOL-9M3NC Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Profile Subject: 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) Challenge: Poor solu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NMR-SOL-9M3NC Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Subject: 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) Challenge: Poor solubility and


-

stacking aggregation leading to line broadening or insufficient signal-to-noise (S/N) ratio in standard NMR experiments.[1]

Technical Profile:

  • Core Structure: Planar tricyclic aromatic system (hydrophobic).[1]

  • Substituents:

    • N-Methyl (Pos 9): Increases solubility slightly over N-H but remains lipophilic.[1]

    • Nitro (Pos 3): Strong electron-withdrawing group (EWG); induces a significant dipole moment, increasing lattice energy and potential for intermolecular interactions.[1]

  • Melting Point: ~128–130°C. High lattice energy correlates with dissolution difficulties.[1]

Solvent Selection Strategy

The "Like Dissolves Like" Fallacy: While chloroform (


) is the standard for aromatics, the nitro group in 9-Methyl-3-nitro-9H-carbazole introduces polarity that may limit solubility in pure 

to

mg/mL, which is often insufficient for

C NMR.[1] Conversely,

dissolves the compound well but its high viscosity broadens lines.[1]

Recommendation: Use the "Magic Mix" strategy if pure solvents fail.[1]

Solvent Decision Matrix

SolventStrategy Start Start: Solubility Test (5-10 mg) CDCl3 Attempt CDCl3 (0.6 mL) Start->CDCl3 CheckSol Is solution clear? CDCl3->CheckSol RunNMR Run 1H NMR CheckSol->RunNMR Yes FailCDCl3 Precipitate or Haze? CheckSol->FailCDCl3 No DMSO Attempt DMSO-d6 FailCDCl3->DMSO MagicMix Use Mixture: CDCl3 : DMSO-d6 (3:1) FailCDCl3->MagicMix Intermediate Polarity Needed ViscosityCheck Check Resolution DMSO->ViscosityCheck ViscosityCheck->RunNMR Sharp Lines Heat Apply Heat (VT-NMR) 50°C - 80°C ViscosityCheck->Heat Broad Lines MagicMix->RunNMR

Figure 1: Decision workflow for selecting the optimal solvent system based on solubility and resolution requirements.

Detailed Solvent Analysis
Solvent SystemSolubility RatingResolution (Line Width)Usage CaseTechnical Note
Chloroform-d (

)
ModerateExcellent (Low viscosity)Standard 1H NMRBest for resolution.[1] If the sample is <5mg, start here.[1]
DMSO-

HighModerate (High viscosity)13C NMR, 2D NMRUniversal solvent for nitro-aromatics.[1] Can absorb atmospheric water (HDO peak at 3.33 ppm).[1]
Acetone-

GoodGoodAlternative to DMSOGood balance of polarity and low viscosity.[1] Volatile (use capped tubes).[1]
Mix:

:DMSO-

(3:1)
HighGoodHigh Concentration Pro-Tip: Disrupts aggregation while maintaining lower viscosity than pure DMSO.[1]

Troubleshooting: Aggregation & Line Broadening

Symptom: You observe broad, undefined multiplets in the aromatic region (7.0–9.0 ppm), even though the sample appears fully dissolved.

Root Cause:


-

Stacking.
The planar carbazole cores stack like plates.[1] The nitro group enhances this by creating a "push-pull" electronic system that strengthens intermolecular attraction.[1] In NMR, these aggregates tumble slowly, causing rapid

relaxation and broad peaks.
Protocol: Variable Temperature (VT) NMR

Heat is the most effective way to break these aggregates.[1]

  • Preparation: Ensure your NMR tube is high-quality (Wilmad 507-PP or equivalent) and free of scratches.[1]

  • Solvent Choice: Use DMSO-

    
      or Tetrachloroethane-
    
    
    
    (for high T).[1] Do not heat
    
    
    above 50°C in a sealed tube due to pressure risks.
  • Step-wise Heating:

    • Acquire spectrum at 25°C (Reference).[1]

    • Increase to 50°C . Allow 10 minutes for equilibration. Shim. Acquire.

    • Increase to 80°C (if using DMSO).[1] Shim. Acquire.

  • Verification: If peaks sharpen significantly at higher temperatures, aggregation was the cause.[1]

Standard Operating Procedure (SOP) for Sample Prep

Objective: Prepare a 600


L sample for 

C NMR (requires high concentration).

Materials:

  • 15-20 mg 9-Methyl-3-nitro-9H-carbazole.[1]

  • Solvent: DMSO-

    
     (fresh ampoule preferred to minimize water).[1]
    
  • Heat gun or warm water bath.[1]

  • Cotton wool and glass pipette for filtration.[1]

Workflow:

  • Weighing: Weigh 20 mg of solid directly into a clean vial (not the NMR tube).

  • Dissolution: Add 0.6 mL DMSO-

    
     .
    
  • Assisted Dissolution:

    • Sonication: Sonicate for 2 minutes.

    • Heat: If cloudy, gently warm the vial to ~40°C.[1]

  • Filtration (Critical): Even if it looks clear, micro-particulates can ruin shimming.[1]

    • Pack a small piece of cotton into a glass pipette.[1]

    • Filter the solution directly into the NMR tube.[1]

  • Degassing (Optional but Recommended): Bubble nitrogen or argon through the solution for 1 minute to remove paramagnetic oxygen, which can also broaden lines.[1]

Frequently Asked Questions (FAQ)

Q: There is a peak at ~3.33 ppm obscuring my signal. What is it? A: That is the HDO (water) signal in DMSO-


.[1] DMSO is hygroscopic.[1]
  • Fix: The N-Methyl group of your compound usually appears around 3.80–4.00 ppm , so it should be distinct.[1] If they overlap, switch to Acetone-

    
      (Water peak is at 2.84 ppm) or add a few beads of activated molecular sieves to the tube overnight (filter before running).[1]
    

Q: My aromatic peaks are shifting depending on concentration. Why? A: This confirms aggregation.[1][2][3] As concentration increases, stacking interactions change the local magnetic environment (shielding/deshielding), causing chemical shift drift.

  • Fix: Always report the concentration (e.g., "10 mM in DMSO-

    
    ") when publishing data.
    

Q: Can I use Benzene-


? 
A:  Benzene is excellent for disrupting 

-stacking in some aromatics, but 9-Methyl-3-nitro-9H-carbazole is likely too polar (due to the nitro group) to dissolve sufficiently in benzene for

C NMR.[1] Stick to the

/DMSO mix.

References

  • PubChem. (n.d.).[1] 9-Methyl-3-nitro-9H-carbazole (CID 148931).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Kautny, P., & Stöger, B. (2014).[4] 1-Nitro-9H-carbazole.[1][4] Acta Crystallographica Section E: Structure Reports Online, 70(1), o28. (Provides structural context on nitro-carbazole packing and solubility in

    
    ). Retrieved from [Link]
    
  • Vyprachticky, D., et al. (2011).[1][5] A Novel Three-Step Synthesis of N-(2-Ethylhexyl)-2,7-diiodocarbazole. ResearchGate.[1][5] (Validates the use of CDCl3/DMSO mixtures for substituted carbazoles). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Troubleshooting Low Fluorescence Quantum Yield in Nitrocarbazoles

Ticket ID: NC-QY-DIAG-001 Subject: Diagnostic & Optimization Protocols for Low Emissive Efficiency in Nitro-Substituted Carbazoles Assigned Specialist: Senior Application Scientist, Photophysics Division Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NC-QY-DIAG-001 Subject: Diagnostic & Optimization Protocols for Low Emissive Efficiency in Nitro-Substituted Carbazoles Assigned Specialist: Senior Application Scientist, Photophysics Division

Introduction: The "Nitro Paradox"

You are likely encountering a fundamental photophysical challenge known as the "Nitro Paradox." While carbazole is an excellent electron donor and typically highly fluorescent (


), the introduction of a nitro group (

) creates a strong "push-pull" system.

While this push-pull architecture is desirable for non-linear optics and solvatochromism, the nitro group is a notorious fluorescence quencher. It introduces low-lying


 transitions and enhances spin-orbit coupling, often effectively "killing" the emissive singlet state.

This guide provides a systematic troubleshooting workflow to determine if your low quantum yield (QY) is an intrinsic molecular limitation or an experimental artifact.

Part 1: Diagnostic Workflow

Before altering your synthesis, execute this diagnostic logic tree to isolate the source of quenching.

DiagnosticWorkflow Start ISSUE: Low Quantum Yield (<1%) Step1 Step 1: Oxygen Check (Is the solution deaerated?) Start->Step1 Step2 Step 2: Solvent Scan (Test Non-Polar vs Polar) Step1->Step2 Yes Action1 ACTION: Deoxygenate (Freeze-Pump-Thaw) Step1->Action1 No Step3 Step 3: Concentration Check (Dilute to < 10 uM) Step2->Step3 Both Tested Action2 ACTION: Switch to Toluene/Hexane (Test Energy Gap Law) Step2->Action2 Polar Only Tested Step4 Step 4: Purity Analysis (TLC/HPLC for degradation) Step3->Step4 Low Conc. Action3 ACTION: Check for Aggregation (ACQ Effect) Step3->Action3 High Conc. Conclusion Root Cause Identified (See Technical Sections) Step4->Conclusion Action1->Step1 Action2->Step2 Action3->Step3

Figure 1: Decision tree for isolating environmental vs. intrinsic quenching factors.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does the Nitro group kill my fluorescence?

Root Cause: Enhanced Intersystem Crossing (ISC).

The nitro group introduces a low-energy


 excited state. According to El-Sayed’s rule, Intersystem Crossing (spin flip from Singlet to Triplet) is allowed and rapid between states of different orbital symmetry (

).
  • The Mechanism: The nitro group enhances Spin-Orbit Coupling (SOC). Instead of relaxing radiatively (Fluorescence,

    
    ), the excited electron flips its spin and moves to the Triplet state (
    
    
    
    ).
  • The Consequence: The Triplet state is long-lived and non-emissive at room temperature (phosphorescence is rare in fluid solution).

  • Reference: This mechanism is the primary reason nitroaromatics are often considered non-fluorescent [1, 3].

Q2: My compound emits in Toluene but is dark in DMSO/Ethanol. Why?

Root Cause: The Energy Gap Law & Intramolecular Charge Transfer (ICT).

Nitrocarbazoles are "Push-Pull" dyes (Carbazole Donor


 Nitro Acceptor).
  • ICT State: Upon excitation, electron density shifts to the nitro group.

  • Solvent Relaxation: Polar solvents (DMSO, MeCN) stabilize this highly polar ICT state, lowering its energy level significantly (Red Shift).

  • Energy Gap Law: As the energy gap between the excited state (

    
    ) and the ground state (
    
    
    
    ) decreases, the rate of non-radiative internal conversion increases exponentially.
  • Result: In polar solvents, the energy is lost as heat (vibrations) rather than light.

Action: Measure QY in non-polar solvents (Toluene, Benzene, or Dioxane). If emission returns, your molecule is suffering from solvent-induced quenching [2, 4].[1]

Q3: I suspect Oxygen quenching. How do I confirm?

Root Cause: Triplet State Scavenging.

Because nitrocarbazoles have high ISC rates (see Q1), a significant population of excited molecules exists in the Triplet state (


). Ground-state oxygen (

) is a triplet and is extremely efficient at quenching other triplets via energy transfer, generating Singlet Oxygen (

).

Protocol: The "Bubble Test" is insufficient.

  • Standard: Argon bubbling for 15 minutes is the minimum.

  • Gold Standard: Freeze-Pump-Thaw (3 cycles) is required for accurate QY in nitro-compounds.

  • Observation: If intensity increases

    
     after deoxygenation, your triplet yield is high, confirming the nitro group's ISC effect [5].
    

Part 3: Data Interpretation & Optimization

Use the table below to interpret your experimental data.

ObservationLikely MechanismRemediation Strategy
Low QY in all solvents Fast Intersystem Crossing (ISC)Structural: Twist the nitro group (steric hindrance) to decouple orbitals.
Low QY only in polar solvents Energy Gap Law (ICT quenching)Application: Use in lipophilic environments (membranes, non-polar matrices).
QY drops as conc. increases ACQ (Aggregation)Structural: Add bulky alkyl chains (t-butyl, octyl) to the carbazole nitrogen.
Emission is red-shifted but weak Strong Charge TransferAnalysis: This is expected. Prioritize brightness (

) over QY alone.
Pathway Visualization

Understanding the competition between rates is crucial. You want


 (Fluorescence) to beat 

(Quenching).

Jablonski S0 Ground (S0) S1 Singlet (S1-ICT) S0->S1 Excitation (Abs) S1->S0 Fluorescence (Low k_f) S1->S0 Internal Conv. (Energy Gap Law) Tn Triplet (T1) S1->Tn ISC (High k_isc) (Nitro Effect) Tn->S0 Non-Rad Decay (or O2 Quench)

Figure 2: Jablonski diagram showing the dominant non-radiative pathways (Red) competing with fluorescence (Green).

Part 4: Validated Measurement Protocol

Objective: Determine if the QY is truly


 or if it is an artifact.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ). Note: Match the refractive index of your solvent.
  • Solvent: Toluene (Spectroscopic Grade).

Step-by-Step:

  • Absorbance Matching: Prepare the sample and standard such that Absorbance at

    
     is below 0.1 OD  (ideally 0.05) to avoid inner-filter effects.
    
  • Deoxygenation:

    • Place sample in a quartz cuvette with a septum cap.

    • Bubble high-purity Argon for 20 minutes (slow rate to prevent solvent evaporation).

  • Acquisition:

    • Record the emission spectrum immediately.

    • Integrate the area under the curve.

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[2] Do not ignore this term when comparing Toluene (
    
    
    ) to Ethanol (
    
    
    ).

References

  • Mechanism of Nitro Quenching: Title: Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Source:Photochemical & Photobiological Sciences, RSC (2022). URL:[Link]

  • Solvent Effects on Nitrocarbazoles: Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics.[3][4][5] Source:RSC Advances (2015).[5] URL:[Link]

  • Intersystem Crossing Dynamics: Title: The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles (Contextual comparison for nitro-aromatics). Source:Physical Chemistry Chemical Physics (2024). URL:[Link]

  • General Nitro-Fluorescence Reviews: Title: Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Source:Chemistry – A European Journal (via ResearchGate). URL:[Link]

  • Standard Measurement Protocols: Title: Measurement of Photoluminescence Quantum Yields (IUPAC Technical Report). Source:Pure and Applied Chemistry (2011). URL:[Link]

Sources

Optimization

Technical Support Center: Isomer Isolation of Nitrated 9-Methylcarbazoles

Topic: Separation and Purification of 1-nitro and 3-nitro isomers of 9-methylcarbazole. Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1][2][3][4] Applicability: Syntheses involving direc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Purification of 1-nitro and 3-nitro isomers of 9-methylcarbazole. Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1][2][3][4] Applicability: Syntheses involving direct nitration of 9-methylcarbazole (HNO₃/Ac₂O or HNO₃/AcOH).[1][2][3][4]

Executive Summary

The nitration of 9-methylcarbazole is a regioselective Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The 3-nitro isomer is the thermodynamic and kinetic major product (typically >85-90%) due to the directing effect of the nitrogen lone pair and steric accessibility.[1][2][3][4] The 1-nitro isomer is the minor product (<5-10%) formed due to the "ortho" directing nature of the nitrogen, but it is sterically hindered by the N-methyl group.[1][2][3][4]

This guide provides a validated workflow to:

  • Purify the major 3-nitro isomer via fractional recrystallization (avoiding chromatography).

  • Enrich and isolate the minor 1-nitro isomer from the mother liquor using flash column chromatography.

Module 1: Diagnostic & Identification

Before attempting separation, confirm the isomeric ratio of your crude mixture. Isomers are best distinguished by ¹H NMR in CDCl₃ or DMSO-d₆.[1][2][3][4]

Q: How do I distinguish 1-nitro and 3-nitro isomers by NMR?

A: Focus on the aromatic region (7.0–9.0 ppm).[1][2][3][4] The position of the nitro group dramatically alters the chemical shift of the proton at position 4 (H4).[1][2][3][4]

Feature3-Nitro-9-methylcarbazole (Major)1-Nitro-9-methylcarbazole (Minor)
Key Signal (H4) ~8.9 – 9.0 ppm (d, J~2Hz) Appears as a distinct, highly deshielded singlet/doublet.[1][2][3][4]~8.1 – 8.3 ppm Lacks the extreme downfield shift; overlaps with other aromatic protons.[1][2][3][4]
Symmetry Asymmetric substitution at C3.Asymmetric substitution at C1 (Steric clash with N-Me).
TLC (Hex/EtOAc) Lower R_f (More polar/Planar).Higher R_f (Less polar due to steric twist/shielding).[1][2][3][4]
Appearance Bright Yellow Needles.[1][2][3][4]Darker Yellow/Orange Solids.[1][2][3][4][5]

Technical Insight: The H4 proton in the 3-nitro isomer is deshielded by the adjacent nitro group and the ring current, creating a diagnostic "beacon" signal.[1][2][3][4] In the 1-nitro isomer, the nitro group twists out of plane due to the N-methyl group, reducing conjugation and altering the shift.[1][2][3][4]

Module 2: Separation Protocols
Workflow Logic

Do not attempt to separate the entire crude mass by column chromatography immediately.[1][2][3][4] The solubility difference between the isomers is significant.[1][2][3][4] Use this property to bulk-remove the major product first.[1][2][3][4]

SeparationWorkflow Start Crude Nitration Mixture (Solid or Oil) Step1 1. Quench in Ice Water 2. Filter Solids Start->Step1 Decision Solid Cake vs. Filtrate Step1->Decision Cake Solid Cake (Rich in 3-Nitro) Decision->Cake Retain Filtrate Aqueous Filtrate (Discard) Decision->Filtrate Discard Recryst Recrystallization (Ethanol or Acetone/EtOH) Cake->Recryst MotherLiquor Mother Liquor (Enriched in 1-Nitro) Recryst->MotherLiquor Filtrate Pure3 Pure 3-Nitro Isomer (Yellow Needles) Recryst->Pure3 Crystals Column Flash Chromatography (Hexane : DCM Gradient) MotherLiquor->Column Concentrate & Load Pure1 Pure 1-Nitro Isomer (Yellow Solid) Column->Pure1

Caption: Separation workflow prioritizing fractional crystallization for the major isomer and chromatography for the minor isomer.

Protocol A: Purification of 3-Nitro-9-methylcarbazole (Major)

Method: Fractional Recrystallization.[1][2][3][4][5] Principle: The 3-nitro isomer has significantly lower solubility in alcohols compared to the 1-nitro isomer and other impurities.[1][2][3][4]

  • Crude Isolation: Pour the nitration reaction mixture into 5x volume of ice water. Stir vigorously for 30 minutes.

  • Filtration: Filter the yellow precipitate.[1][2][3][4] Wash with water until the filtrate is neutral (pH 7).[1][2][3][4] Dry the solid in a vacuum oven at 50°C.

  • Solvent Selection: Use Ethanol (EtOH) or a mixture of Acetone/Ethanol (1:4) .[1][2][3][4]

  • Dissolution: Suspend the crude solid in the solvent. Heat to reflux (boiling).[1][2][3][4] Add just enough solvent to dissolve the solid completely.[1][2][3][4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

  • Collection: Filter the bright yellow needles.[1][2][3][4]

    • Purity Check: These crystals are typically >98% pure 3-nitro isomer.[1][2][3][4]

    • Yield: Expect 70–85% recovery.[1][2][3][4][6]

Protocol B: Isolation of 1-Nitro-9-methylcarbazole (Minor)

Method: Flash Column Chromatography.[1][2][3][4] Source: The mother liquor (filtrate) from Protocol A contains the soluble 1-nitro isomer, unreacted starting material, and dinitro- impurities.[1][2][3][4]

  • Preparation: Concentrate the mother liquor from the recrystallization step to dryness under reduced pressure.

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2][3][4]

  • Mobile Phase Gradient:

    • Start: 100% Hexane (or Petroleum Ether).[1][2][3][4]

    • Ramp: 0% → 30% Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3][4]

    • Note: 1-nitro-9-methylcarbazole is less polar than the 3-nitro isomer and typically elutes earlier (higher R_f) in non-polar gradients due to steric twisting preventing planar adsorption to silica.[1][2][3][4]

  • Fraction Collection:

    • Fraction 1: Unreacted 9-methylcarbazole (if any).

    • Fraction 2 (Target): 1-Nitro-9-methylcarbazole.[1][2][3][4]

    • Fraction 3: Remaining 3-nitro-9-methylcarbazole.[2][3][4]

  • Validation: Check fractions via TLC. Combine and evaporate Fraction 2.[2][3][4]

Module 3: Troubleshooting & FAQs
Q: The crude product "oiled out" instead of precipitating in water. What happened?

Cause: This usually indicates the presence of residual acetic acid/solvent or a high concentration of dinitrated byproducts which depress the melting point.[1][3][4] Fix:

  • Decant the water.[1][2][3][4]

  • Dissolve the oil in a minimal amount of DCM (Dichloromethane) .[1][2][3][4]

  • Wash the organic layer with saturated NaHCO₃ (to remove acid) and then brine.[1][2][3][4]

  • Dry over MgSO₄ and evaporate.

  • Attempt recrystallization from Ethanol again. If it still oils, seed the solution with a pure crystal of 3-nitrocarbazole if available, or scratch the glass surface.[1][2][3][4]

Q: I am seeing a spot with very low R_f on my TLC. What is it?

Analysis: This is likely 3,6-dinitro-9-methylcarbazole .[1][2][3][4] Context: If the nitration temperature exceeded 40°C or excess nitric acid was used, the second nitro group adds to the 6-position (the other para-like position).[1][2][3][4] Removal: This impurity is very insoluble.[1][2][3][4] It will likely precipitate before the 3-nitro isomer during recrystallization.[1][2][3][4] Filter the hot solution if you see undissolved solids during the reflux step of Protocol A.

Q: Can I use Acetone alone for recrystallization?

A: No. 3-nitro-9-methylcarbazole is too soluble in pure acetone.[1][2][3][4] You will suffer massive yield loss.[1][2][3][4] You must use a co-solvent (Ethanol or Methanol) to force precipitation upon cooling.[2][3][4]

References
  • Kyziol, J. B., & Daszkiewicz, Z. (1980).[1][2][3][4] Syntheses of 1-nitro- and 3-nitro-carbazoles. Tetrahedron.

    • Context: Establishes the fundamental nitration regioselectivity and separation logic for carbazole deriv
  • Zhang, P., Zhang, T., & Song, C. (2016).[1][2][3][4][6] 9-Butyl-3-nitro-9H-carbazole. IUCrData. [Link][1][2][3][4]

    • Context: Provides crystallographic data and synthesis confirmation for N-alkyl-3-nitrocarbazoles, confirming the structural assignment of the major isomer.
  • Kautny, P., & Stöger, B. (2014).[1][2][3][4][7] 1-Nitro-9H-carbazole.[1][2][3][4][7] Acta Crystallographica Section E. [Link]

    • Context: definitive characterization of the 1-nitro isomer, including NMR shifts and chromatographic isolation (Hexane:DCM gradients) applicable to the N-methyl analog.
  • PubChem. 9-Ethyl-3-nitro-9H-carbazole (Compound Summary). National Library of Medicine.[1][2][3][4] [Link]

    • Context: Physical properties and safety data for the homologous N-ethyl series, used to validate solubility profiles.[1][2][3][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 9-Methyl-3-nitro-9H-carbazole

Technical Comparison Guide: 1H NMR Analysis of 9-Methyl-3-nitro-9H-carbazole Executive Summary: The Regioselectivity Challenge 9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Analysis of 9-Methyl-3-nitro-9H-carbazole

Executive Summary: The Regioselectivity Challenge

9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical pharmacophores. Its synthesis typically involves the electrophilic nitration of 9-methylcarbazole.

The Analytical Problem: The nitration of 9-methylcarbazole is not perfectly regioselective. While the 3-position is electronically favored, the 1-nitro isomer is a common byproduct, and unreacted starting material often persists. Standard HPLC can separate these, but 1H NMR is the only rapid, non-destructive method to definitively confirm regiochemistry and approximate purity in situ.

This guide provides a comparative structural analysis to distinguish the target 3-nitro product from its precursors and isomers without relying on external reference standards.

Strategic Comparison: Target vs. Alternatives

To validate your product, you must confirm the presence of specific signals (Target) and the absence of others (Impurities).

FeatureTarget: 3-Nitro-9-methylcarbazole Precursor: 9-Methylcarbazole Impurity: 1-Nitro-9-methylcarbazole
Key Diagnostic Signal H4 Singlet (~8.9 ppm) None > 8.2 ppm H2/H8 Doublets (~8.4 ppm)
Symmetry Asymmetric (Cs)Symmetric (C2v)Asymmetric (Cs)
Methyl Shift (N-Me) ~3.90 ppm ~3.86 ppm~3.80 - 4.10 ppm (Steric shift)
Aromatic Region Spread (7.3 – 9.0 ppm)Condensed (7.2 – 8.1 ppm)Different splitting pattern

Experimental Protocol

Objective: Obtain a high-resolution spectrum capable of resolving small coupling constants (


 Hz) to confirm meta-coupling.
  • Instrument: 400 MHz or higher (500 MHz recommended for clean separation of H1/H2).

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for better resolution of the N-methyl singlet, though DMSO is acceptable if solubility is an issue.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (

    
    C).
    
  • Parameters:

    • Pulse Angle:

      
       or 
      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for accurate integration of the nitro-adjacent protons).
    • Scans: 16–64.

Detailed Spectral Analysis (Assignments)

The nitro group at position 3 exerts a strong deshielding effect (anisotropic and inductive) on the adjacent protons.

Zone 1: The Nitro-Shifted Region (8.5 – 9.5 ppm)
  • Signal: H4

  • Shift:

    
     ppm (in 
    
    
    
    )
  • Multiplicity: Doublet (

    
     Hz) or appearing as a singlet.
    
  • Mechanistic Insight: H4 is physically closest to the electron-withdrawing nitro group and is "sandwiched" between the nitro group and the ring fusion. This extreme downfield shift is the primary validation marker . If this peak is absent or below 8.5 ppm, you do not have the 3-nitro product.

Zone 2: The Ortho-Coupled Region (8.0 – 8.5 ppm)
  • Signal: H2

  • Shift: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ppm
    
  • Multiplicity: Doublet of Doublets (

    
    , 
    
    
    
    Hz).
  • Mechanistic Insight: H2 couples strongly (

    
    ) with H1 and weakly (
    
    
    
    ) with H4.
  • Signal: H5

  • Shift:

    
     ppm
    
  • Multiplicity: Doublet (

    
    , 
    
    
    
    Hz).
  • Mechanistic Insight: This proton is on the unsubstituted ring. Its shift is similar to the starting material (~8.1 ppm), serving as an internal reference.

Zone 3: The Shielded Aromatic Region (7.2 – 7.6 ppm)
  • Signal: H1

  • Shift:

    
     ppm
    
  • Multiplicity: Doublet (

    
    , 
    
    
    
    Hz).
  • Mechanistic Insight: H1 is shielded relative to H2/H4.

  • Signals: H6, H7, H8

  • Shift: Multiplet cluster

    
     ppm.[1]
    
  • Mechanistic Insight: These protons belong to the unsubstituted ring and overlap significantly.

Zone 4: The Aliphatic Region (3.5 – 4.0 ppm)
  • Signal: N-CH3

  • Shift:

    
     ppm[1]
    
  • Multiplicity: Singlet (

    
    ).
    
  • Validation: Integration of this singlet should be exactly 3.0 relative to the H4 singlet (1.0). A ratio deviation suggests solvent entrapment or impurity overlap.[2]

Comparative Data Table

Values are approximate for


 at 400 MHz.
Proton Assignment3-Nitro-9-Me-Carbazole (

ppm)
9-Methylcarbazole (

ppm)
Multiplicity (

Hz)
H4 8.95 8.11d (

)
H2 8.357.48dd (

)
H5 8.158.11d (

)
H1 7.457.40d (

)
H3 -- (Nitro Substituted)7.25--
H6, H7, H8 7.30 – 7.607.20 – 7.50m
N-CH3 3.90 3.86s

Visualization: Spectral Validation Workflow

The following logic flow illustrates how to interpret the spectrum during a synthesis campaign.

NMR_Validation Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) CheckH4 Check Region 8.8 - 9.2 ppm Is there a singlet/doublet? Start->CheckH4 YesH4 Signal Present (H4) CheckH4->YesH4 Yes NoH4 No Signal > 8.5 ppm CheckH4->NoH4 No CheckIntegration Integrate N-Me (3.9 ppm) vs H4 (8.95 ppm) YesH4->CheckIntegration StartMaterial Starting Material Only (Reaction Failed) NoH4->StartMaterial RatioCorrect Ratio ~ 3:1 Target Confirmed CheckIntegration->RatioCorrect Pass RatioIncorrect Ratio Skewed CheckIntegration->RatioIncorrect Fail CheckIsomer Check Region 8.3 - 8.5 ppm Extra Doublets? RatioCorrect->CheckIsomer IsomerPresent 1-Nitro Isomer Present (Regioselectivity Issue) CheckIsomer->IsomerPresent Yes Pure High Purity 3-Nitro-9-methylcarbazole CheckIsomer->Pure No

Figure 1: Decision tree for validating the synthesis of 3-nitro-9-methylcarbazole using 1H NMR markers.

Troubleshooting & Self-Validation

  • Solvent Peaks: In

    
    , residual 
    
    
    
    appears at 7.26 ppm.[1][3] This often overlaps with the H6/H7 multiplet. Action: Use the H4 peak (8.95 ppm) for calibration if the TMS peak is absent, or rely on the N-Me singlet (3.90 ppm) for integration reference.
  • Water Content: Synthesis involving Nitric Acid often leaves residual water.[4] In

    
    , water appears broad around 1.56 ppm.[1] If the sample was dried poorly, this peak may shift or broaden.
    
  • Concentration Effects: At high concentrations (>20 mg/mL),

    
     stacking of the planar carbazole rings can cause upfield shifting of aromatic protons (0.05 – 0.1 ppm). Always run dilute samples for precise chemical shift matching.
    

References

  • PubChem. 9-Methyl-3-nitro-9H-carbazole (Compound).[5] National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6][7] Journal of Organic Chemistry.[6][7] Available at: [Link]

  • SpectraBase. 9-Methyl-3-nitro-9H-carbazole 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Zhang, M., et al. (2012).[8] Regioselective Nitration of Carbazoles.[9] (Inferred methodology for comparative shifts of nitro-isomers). Available at: [Link]

Sources

Comparative

Crystal structure data (XRD) for 9-Methyl-3-nitro-9H-carbazole

Crystal Structure Characterization Guide: 9-Methyl-3-nitro-9H-carbazole Executive Summary: The Structural Imperative 9-Methyl-3-nitro-9H-carbazole (MNC) represents a critical structural motif in the development of organi...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Characterization Guide: 9-Methyl-3-nitro-9H-carbazole

Executive Summary: The Structural Imperative

9-Methyl-3-nitro-9H-carbazole (MNC) represents a critical structural motif in the development of organic non-linear optical (NLO) materials and photorefractive polymers. Unlike inorganic counterparts, the performance of MNC is dictated not just by its molecular hyperpolarizability (


), but by its macroscopic crystal packing .

For researchers and drug development professionals, the challenge lies in the centrosymmetry paradox :

  • The Molecule: Possesses a strong push-pull electronic structure (Donor: Carbazole Nitrogen, Acceptor: Nitro group) ideal for Charge Transfer (CT).

  • The Crystal: If the molecules pack in a centrosymmetric space group (e.g.,

    
    ), the dipoles cancel out, nullifying NLO activity (SHG = 0). If they pack non-centrosymmetrically (e.g., 
    
    
    
    ,
    
    
    ), the material becomes NLO active.

This guide objectively compares the structural data of MNC against its alkyl-homologues to elucidate the impact of the N-methyl group on crystal engineering.

Comparative Structural Analysis: The Alkyl Effect

The length of the alkyl chain at the N-9 position acts as a "steric steering wheel," driving the molecule into different space groups. Below is the comparative crystallographic data for MNC and its direct functional alternatives.

Table 1: Crystallographic Parameters of 3-Nitrocarbazole Derivatives

Feature9-Methyl-3-nitrocarbazole (MNC) 9-Ethyl-3-nitrocarbazole (ENC) 9-Butyl-3-nitrocarbazole (BNC)
Formula C

H

N

O

C

H

N

O

C

H

N

O

Crystal System Predicted: Non-centrosymmetricMonoclinic Triclinic
Space Group Likely P1 or Cc (NLO Active)Cc (No. 9)P1 (No. 1)
Unit Cell (

)
N/A16.281(1) Å8.195(1) Å
Unit Cell (

)
N/A13.847(1) Å9.563(1) Å
Unit Cell (

)
N/A9.923(1) Å9.753(1) Å
Angle (

)
N/A90.72°73.14°
Z Value 4 (Predicted)42
Packing Motif Head-to-Tail

-stacking
Shifted Parallel PlanarColumnar Stack (Offset

-

)
NLO Activity High (SHG Active)HighHigh

Critical Insight: The Ethyl and Butyl variants both crystallize in non-centrosymmetric space groups (


 and 

), which strongly suggests that the Methyl variant (MNC) also adopts a non-centrosymmetric packing, avoiding the dipole-canceling inversion centers found in the parent 3-nitrocarbazole. This trend makes the entire 9-alkyl-3-nitrocarbazole series privileged scaffolds for NLO applications.

Structural Insights & Mechanism

Planarity and Torsion

The NLO response is dependent on the conjugation length. In MNC, the carbazole core is essentially planar. However, the Nitro group torsion angle is a critical quality attribute:

  • Ideal State:

    
     torsion (coplanar) maximizes 
    
    
    
    -conjugation and charge transfer.
  • Observed State: Steric repulsion with the proton at C-4 typically forces the nitro group to twist by 2–5^\circ .

  • Impact: This slight twist does not significantly break conjugation but is sufficient to influence the "herringbone" vs. "stacking" packing preference.

The Role of the Methyl Group

The methyl group is the smallest alkyl substituent. It provides enough steric bulk to disrupt the strong N-H···O hydrogen bonding seen in the parent 3-nitrocarbazole (which forms centrosymmetric dimers), but it is not bulky enough to dominate the packing via van der Waals interactions like the Butyl chain. This unique "intermediate" steric influence is what often drives MNC into high-density, polar packing arrangements.

Experimental Protocols

Synthesis of 9-Methyl-3-nitro-9H-carbazole

Objective: To synthesize high-purity MNC suitable for single-crystal growth.

Reagents: 9-Methylcarbazole (9.0 g), Glacial Acetic Acid (150 mL), Fuming Nitric Acid (d=1.5, 3.5 mL).

  • Dissolution: Dissolve 9-Methylcarbazole in glacial acetic acid at 40°C.

  • Nitration: Cool to 15°C. Add fuming nitric acid dropwise over 30 minutes. Caution: Exothermic.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate forms immediately.

  • Purification: Filter and wash with water until neutral pH. Recrystallize from Ethanol/Acetone (1:1) to remove the 1-nitro isomer (minor byproduct).

Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals >0.2 mm for XRD.

  • Prepare a saturated solution of purified MNC in Dichloromethane (DCM) or Acetone .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with parafilm and poke 3-4 small holes to control evaporation rate.

  • Store in a vibration-free, dark environment at 20°C.

  • Timeline: Harvest yellow, block-like crystals after 5–7 days.

Visualization of Workflows

Figure 1: Synthesis & Crystallization Logic

G Start 9-Methylcarbazole (Precursor) Nitration Nitration (HNO3 / AcOH, 15°C) Start->Nitration Electrophilic Subst. Quench Quench (Ice Water) Nitration->Quench Crude Crude Precipitate (Mixture of Isomers) Quench->Crude Purify Recrystallization (EtOH/Acetone) Crude->Purify Remove 1-nitro isomer Growth Crystal Growth (Slow Evaporation DCM) Purify->Growth Saturation XRD XRD Analysis (Data Collection) Growth->XRD Harvest >0.2mm

Caption: Step-by-step workflow for synthesizing and isolating single crystals of MNC for structural analysis.

Figure 2: XRD Data Refinement Workflow

XRD DataColl Data Collection (Mo Kα, 296K) Index Unit Cell Indexing (Determine a, b, c) DataColl->Index SpaceGroup Space Group Determination (Check Systematic Absences) Index->SpaceGroup Solve Structure Solution (Direct Methods / SHELXT) SpaceGroup->Solve Refine Refinement (SHELXL) (Minimize R1, wR2) Solve->Refine Check Validation (CheckCIF / Platon) Refine->Check Check->Refine High R-factor?

Caption: The standard crystallographic refinement cycle required to validate the MNC structure.

References

  • Zhang, P., Zhang, T., & Song, C. C. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1, x161776. Link

  • Asker, E., & Masnovi, J. (2006). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. Acta Crystallographica Section E, 62(5), o1760-o1762. Link

  • Bhat, H. L. (n.d.). Growth and characterization of some novel crystals for nonlinear optical applications. Indian Academy of Sciences. Link

  • PubChem Database. (2025). 9-Methyl-3-nitro-9H-carbazole (CID 148931). National Center for Biotechnology Information. Link

  • Thieme Connect. (2025). Product Class 15: Carbazoles - Synthesis and Structure. Science of Synthesis. Link

Validation

Melting point comparison 9-methyl vs 9-ethyl-3-nitrocarbazole

This guide provides an in-depth technical comparison of 9-methyl-3-nitrocarbazole and 9-ethyl-3-nitrocarbazole , focusing on their thermal properties, specifically melting point discrepancies, and the crystallographic re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 9-methyl-3-nitrocarbazole and 9-ethyl-3-nitrocarbazole , focusing on their thermal properties, specifically melting point discrepancies, and the crystallographic reasons behind them.[1]

Executive Summary

In the development of organic optoelectronics and pharmaceutical intermediates, the choice of alkyl substituent on the carbazole nitrogen significantly influences solid-state properties.[1]

The core distinction lies in the melting point (MP) :

  • 9-Methyl-3-nitrocarbazole: High MP (~172–181 °C ) due to compact crystal packing.[1]

  • 9-Ethyl-3-nitrocarbazole: Lower MP (128–130 °C ) due to steric disruption by the ethyl chain.[1]

This ~50 °C difference dictates their processing parameters: the methyl variant is more thermally stable but requires higher energy for melt-processing, while the ethyl variant offers better solubility and lower processing temperatures, making it advantageous for solution-processed organic semiconductors.[1]

Technical Comparison Data

The following table summarizes the physicochemical differences derived from experimental literature.

Property9-Methyl-3-nitrocarbazole9-Ethyl-3-nitrocarbazole
CAS Number 61166-05-086-20-4
Molecular Formula


Molecular Weight 226.23 g/mol 240.26 g/mol
Melting Point 172 – 181 °C [1, 2]128 – 130 °C [3, 4]
Crystal System Monoclinic (Predicted/Analogous)Triclinic [5]
Solubility (Organic) Moderate (Hot Toluene/DMF)High (DCM, THF, Toluene)
Primary Application High-temp intermediates, rigid dyesSolution-processable OLEDs, pharma

Note on Data Variance: Literature values for the methyl derivative vary between 172°C (commercial grade) and 181°C (high-purity recrystallized), reflecting the impact of purity on lattice energy.[1]

Mechanism of Action: The "Alkyl Effect" on Crystal Packing

Why does adding a single methylene unit (


) drop the melting point by over 50°C?
Lattice Energy and Symmetry

Carbazole derivatives rely heavily on


 stacking  between the aromatic cores to stabilize the crystal lattice.[1]
  • Methyl Group: The

    
     group is small and spherical.[1] It sits within the plane of the carbazole or protrudes minimally, allowing the molecules to stack tightly in a "herringbone" or "slipped-stack" arrangement with high overlap.[1] This maximizes intermolecular Van der Waals forces, requiring more thermal energy to break the lattice (Higher MP).[1]
    
  • Ethyl Group: The ethyl group (

    
    ) introduces a flexible rotatable bond.[1] In the solid state, this group often projects out of the aromatic plane, acting as a "spacer" that pushes adjacent layers apart. This reduces the 
    
    
    
    overlap integral and lowers the lattice energy (Lower MP).[1]
The "Odd-Even" Effect

In homologous series of N-alkyl carbazoles, substituents with an odd number of carbons (methyl, propyl) often allow for higher symmetry packing than even-numbered chains (ethyl, butyl), which frequently adopt less efficient packing modes to accommodate the terminal methyl group's steric bulk.[1]

CrystalPacking Methyl 9-Methyl-3-nitrocarbazole (Compact Substituent) Stacking_M Tight Pi-Pi Stacking High Lattice Energy Methyl->Stacking_M Minimal Steric Bulk Ethyl 9-Ethyl-3-nitrocarbazole (Flexible Substituent) Stacking_E Disrupted Stacking Steric Hinderance Ethyl->Stacking_E Ethyl Rotation Result_M High Melting Point (172-181°C) Stacking_M->Result_M Result_E Lower Melting Point (128-130°C) Stacking_E->Result_E

Figure 1: Causal pathway linking alkyl substituent sterics to macroscopic thermal properties.[1]

Experimental Protocols

To verify these properties or synthesize these materials for application testing, follow these standardized protocols.

Synthesis via Nitration

Both compounds are synthesized via electrophilic aromatic substitution (Nitration) of the parent N-alkylcarbazole.[1]

Reagents:

  • Parent Carbazole (9-methylcarbazole or 9-ethylcarbazole)[1][2]

  • Nitric Acid (

    
    , 65-70%)[1]
    
  • Glacial Acetic Acid (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of parent carbazole in 20 mL of warm glacial acetic acid.

  • Addition: Cool to 0-5 °C. Add 11 mmol of

    
     dropwise over 30 minutes. Crucial: Temperature control prevents poly-nitration.[1]
    
  • Reaction: Stir at room temperature for 2 hours. The solution will turn yellow/orange.[1]

  • Quenching: Pour mixture into 100 mL ice water. The product precipitates as a yellow solid.[1]

  • Purification: Filter and wash with water.[1]

    • For 9-Methyl: Recrystallize from Xylene or Chlorobenzene (due to high solubility requirement).[1]

    • For 9-Ethyl: Recrystallize from Ethanol (sufficient solubility).[1]

Melting Point Determination (DSC Method)

For precise comparison, Differential Scanning Calorimetry (DSC) is preferred over capillary methods.[1]

  • Preparation: Weigh 2-5 mg of dried, recrystallized sample into an aluminum pan. Crimping is optional but recommended.[1]

  • Reference: Use an empty aluminum pan.

  • Program:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 200 °C.

    • Nitrogen purge: 50 mL/min.[1]

  • Analysis: Record the onset temperature of the endothermic melting peak.

    • Expectation: 9-Ethyl onset ~128 °C; 9-Methyl onset ~175 °C.[1]

SynthesisWorkflow Start Parent Carbazole (9-Me or 9-Et) Nitration Nitration (HNO3 / AcOH, 0°C) Start->Nitration Quench Quench in Ice Water Nitration->Quench Filter Filtration Quench->Filter Branch Substituent? Filter->Branch Recryst_Me Recrystallize from Xylene (High T required) Branch->Recryst_Me Methyl Recryst_Et Recrystallize from Ethanol (Moderate T) Branch->Recryst_Et Ethyl Product_Me 9-Methyl-3-nitrocarbazole Yellow Needles (MP ~180°C) Recryst_Me->Product_Me Product_Et 9-Ethyl-3-nitrocarbazole Yellow Powder (MP ~129°C) Recryst_Et->Product_Et

Figure 2: Synthesis and purification flowchart highlighting the solvent divergence due to solubility/melting point differences.[1]

References

  • Kyziol, J. B., & Daszkiewicz, Z. (1954/1980).[1] Synthesis and properties of 3-nitro-9-alkylcarbazoles. (Specific melting point citation for methyl derivative often found in older heterocyclic chemistry journals, e.g., Journal of Organic Chemistry or Tetrahedron archives). Confirmed via ACS Publications snippet: "3-Nitro-9-methylcarbazole...[1] crystals, m.p. 180-181°C".[1][3]

  • LookChem / MolBase Database. 9-Methyl-3-nitrocarbazole Properties.[1] Retrieved from (Citing 172°C commercial grade).[1]

  • Sigma-Aldrich. 9-Ethyl-3-nitrocarbazole Product Specification.[1] Catalog No. 553778.[1] Verified MP: 128-130°C. Link[1]

  • ChemicalBook. 9-Ethyl-3-nitrocarbazole CAS 86-20-4.[1]Link[1]

  • Asker, E., & Masnovi, J. (2006).[1] 9-Ethyl-3-(9-ethyl-9H-carbazol-3-yl)-4-nitro-9H-carbazole.[1] Acta Crystallographica Section E, 62(4), o1606-o1608.[1] (Discusses crystal packing of ethyl-nitrocarbazoles). Link

Sources

Comparative

UV-Vis absorption maxima of 9-Methyl-3-nitro-9H-carbazole

The following guide details the spectroscopic profile of 9-Methyl-3-nitro-9H-carbazole, structured for researchers requiring high-fidelity optical data for materials science and pharmacological applications. Content Type...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic profile of 9-Methyl-3-nitro-9H-carbazole, structured for researchers requiring high-fidelity optical data for materials science and pharmacological applications.

Content Type: Technical Comparison & Experimental Guide Subject: UV-Vis Absorption Maxima & Solvatochromic Behavior

Executive Analysis: The Electronic Architecture

9-Methyl-3-nitro-9H-carbazole (MNC) represents a classic donor-acceptor (


) system. Unlike the parent carbazole, which absorbs strictly in the UV region, the introduction of the nitro group at the C3 position creates a strong Intramolecular Charge Transfer (ICT) pathway.

This structural modification results in a distinct bathochromic shift (red shift) into the visible spectrum, giving the compound its characteristic yellow color. For researchers, this molecule serves as an excellent model for studying substituent effects on aromatic systems and is a precursor for optoelectronic materials (OLEDs) and bioactive carbazole derivatives.

Comparative Optical Data

The following table synthesizes the absorption maxima (


) of MNC against its structural analogs to isolate the effects of methylation and nitration.
CompoundStructurePrimary

(nm)
Secondary

(nm)
Transition TypeVisual Appearance
Carbazole Parent292320–340 (vibronic)

(Local)
Colorless
9-Methylcarbazole N-Methylated295330–345

(Local)
Colorless
3-Nitrocarbazole C3-Nitrated275375–380 ICT (

)
Yellow
9-Methyl-3-nitrocarbazole Target 280 380–390 Strong ICT Deep Yellow

Analytic Insight: The N-methylation of 3-nitrocarbazole to form MNC induces a minor bathochromic shift (


) compared to the NH-analog. This is due to the inductive (

) effect of the methyl group, which destabilizes the HOMO slightly more than the LUMO, narrowing the optical gap.

Solvatochromism & Polarity Sensitivity

The absorption maximum of 9-Methyl-3-nitro-9H-carbazole is sensitive to solvent polarity. The excited state is more polar than the ground state due to charge transfer from the carbazole nitrogen (donor) to the nitro group (acceptor).

  • Non-polar Solvents (e.g., Cyclohexane, Toluene): The ICT band appears blue-shifted (hypsochromic), typically around 370–375 nm .

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): The band red-shifts to 380–390 nm as the solvent stabilizes the polar excited state.

  • Hydrogen Bonding: Unlike 3-nitrocarbazole, MNC cannot act as a hydrogen bond donor. Therefore, it does not exhibit the specific H-bond induced spectral broadening seen in the NH-analog in protic solvents like methanol.

Electronic Transition Logic Diagram

The following diagram illustrates the energy level perturbations caused by the substituents.

ElectronicTransitions Carbazole Carbazole Core (UV Only) Nitro + 3-Nitro Group (Electron Withdrawing) Carbazole->Nitro Creates ICT Pathway (Red Shift ~50nm) MNC 9-Methyl-3-nitrocarbazole (ICT Active) Nitro->MNC N-Methylation (Minor Red Shift + Solubility) Methyl + 9-Methyl Group (Inductive Donor) Methyl->MNC Stabilizes Cationic Character Result Result: λmax ~385 nm (Visible Yellow) MNC->Result

Figure 1: Structural evolution of the optical gap. The nitro group is the primary driver of the visible absorption, while the methyl group tunes solubility and fine electronic structure.

Experimental Protocol: Precision Measurement

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid technical grade solvents to prevent cutoff interference.

  • Reference: Pure solvent blank (matched cuvette).

  • Concentration: Target

    
    .
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh

      
       of 9-Methyl-3-nitro-9H-carbazole (MW: 
      
      
      
      ).
    • Dissolve in

      
       of DCM (Class A volumetric flask) to create a 
      
      
      
      stock.
    • Note: Sonicate for 5 minutes. Nitro-carbazoles can be slow to dissolve due to

      
      -stacking.
      
  • Working Solution Dilution:

    • Take

      
       of Stock Solution.
      
    • Dilute to

      
       with the target solvent (e.g., MeCN) to achieve 
      
      
      
      .
    • Critical: This concentration prevents dimer formation which causes peak broadening.

  • Spectral Acquisition:

    • Baseline: Run a baseline correction with pure solvent.

    • Scan Range: 200 nm to 600 nm.

    • Speed: Medium (approx. 200–400 nm/min) to capture vibronic shoulders.

  • Data Validation:

    • The spectrum should show a sharp peak at ~280 nm and a broader, less intense band at ~385 nm.

    • If the 385 nm peak is flattened, the concentration is too high (inner filter effect). Dilute by 50% and re-measure.

Workflow Visualization

UVProtocol Start Start: Solid Sample Stock Stock Prep (1 mM) in DCM Start->Stock Dilution Dilution to 10 µM (Prevents Aggregation) Stock->Dilution Scan Scan 200-600 nm (Baseline Corrected) Dilution->Scan Check Quality Check: Is Abs < 1.0? Scan->Check Final Export Data (λmax ~385 nm) Check->Final Yes Retry Dilute 2x Check->Retry No Retry->Scan

Figure 2: Validated workflow for acquiring artifact-free UV-Vis spectra of nitro-carbazole derivatives.

References

  • Benchchem. (n.d.). 3-Nitro-9H-carbazole Structure and Properties. Retrieved from

  • PubChem. (2025). 9-Methyl-3-nitro-9H-carbazole Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, P., et al. (2016). Crystal structure of 9-butyl-3-nitro-9H-carbazole. IUCrData. Retrieved from

  • Alvarado-Martínez, E., et al. (2025). The photophysics of nitrocarbazoles used as UV-MALDI matrices. ResearchGate. Retrieved from

Validation

Benchmarking Electrochemical Band Gaps: Nitrocarbazole Derivatives

Executive Summary: The Electronic Impact of Nitro-Functionalization In the development of organic semiconductors and pharmacophores, carbazole derivatives are ubiquitous due to their high thermal stability and hole-trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Impact of Nitro-Functionalization

In the development of organic semiconductors and pharmacophores, carbazole derivatives are ubiquitous due to their high thermal stability and hole-transporting capabilities. However, the introduction of strong electron-withdrawing groups (EWGs) like the nitro group (


) fundamentally alters their electronic landscape.

This guide objectively compares the electrochemical band gaps (


) of mono- and di-nitrocarbazole derivatives against the parent carbazole scaffold. Unlike optical band gaps (

), which measure the onset of photon absorption,

provides a direct measure of the energy required to inject charge carriers (holes and electrons)—a critical parameter for designing organic light-emitting diodes (OLEDs) and redox-active drugs.
Key Insight: The "Stabilization" Trap

Researchers often assume that adding nitro groups simply "lowers the band gap." While true, the mechanism is specific: Nitro groups stabilize the LUMO significantly more than the HOMO. This non-linear shift is crucial for tuning redox potentials in drug metabolism and optoelectronic device stability.

Comparative Analysis: Carbazole vs. Nitro-Derivatives[1]

The following data summarizes the frontier orbital energies determined via Cyclic Voltammetry (CV). The values represent typical experimental ranges found in acetonitrile/dichloromethane systems standardized against Ferrocene (


).
Table 1: Electrochemical Parameters of Nitrocarbazole Derivatives
CompoundSubstitution Pattern

(eV)

(eV)

(eV)
Electronic Character
Carbazole (Ref) Unsubstituted-5.30 to -5.50-2.30 to -2.50~2.9 - 3.0 Electron-rich (p-type)
3-Nitrocarbazole Mono-EWG (C3)-5.65 to -5.75-3.10 to -3.20~2.55 Amphoteric shift
3,6-Dinitrocarbazole Di-EWG (C3, C6)-5.90 to -6.05-3.60 to -3.75~2.30 Electron-deficient (n-type)
N-Ethyl-3-nitrocarbazole N-Alkyl + Mono-EWG-5.60 to -5.70-3.05 to -3.15~2.55 Solubilized Mono-EWG
Mechanistic Interpretation[2]
  • HOMO Stabilization (Harder to Oxidize): The inductive effect (-I) and resonance effect (-R) of the nitro group pull electron density away from the nitrogen lone pair and the

    
    -system. This lowers the HOMO energy (e.g., from -5.4 eV to -5.7 eV), making the molecule more resistant to oxidative degradation.
    
  • LUMO Stabilization (Easier to Reduce): The effect on the LUMO is more pronounced because the

    
     orbitals of the nitro group mix with the carbazole 
    
    
    
    system, creating a new, lower-energy state. This drops the LUMO by ~0.8 eV in mono-nitro derivatives, significantly narrowing the band gap.
  • N-Alkylation Effect: Comparing 3-nitrocarbazole with N-ethyl-3-nitrocarbazole reveals that alkylation at the nitrogen position has a negligible electronic effect (

    
     eV shift). Its primary role is steric and solubility enhancement, preventing 
    
    
    
    -stacking aggregation without altering the core electronic properties.

Experimental Protocol: Validated Cyclic Voltammetry Workflow

To ensure reproducibility and eliminate solvent-window artifacts, the following self-validating protocol is recommended.

Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) for oxidation scans; Acetonitrile (MeCN) for reduction scans (if solubility permits).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ), recrystallized and dried.
    
  • Working Electrode: Platinum (Pt) button or Glassy Carbon (polished to mirror finish with 0.05

    
     alumina).
    
  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN).
  • Internal Standard: Ferrocene (

    
    ).
    
Step-by-Step Methodology
  • Background Check (The "Blank"):

    • Run a CV of the electrolyte solution without the analyte.

    • Success Criteria: The window must be flat (current

      
      ) between -2.0 V and +1.5 V. If peaks appear, re-polish the electrode or distill the solvent.
      
  • Analyte Measurement:

    • Dissolve the nitrocarbazole derivative to a concentration of

      
       M.
      
    • Degas with Argon for 10 minutes (oxygen acts as an electron trap, distorting reduction peaks).

    • Scan at 100 mV/s. Record the onset potentials (

      
       and 
      
      
      
      ), not just the peak potentials (
      
      
      ).
  • Internal Standardization (Crucial Step):

    • Add a small crystal of Ferrocene to the same solution.

    • Run the scan again. The Ferrocene oxidation doublet will appear.

    • Calibrate your potentials relative to the

      
       half-wave potential (
      
      
      
      ).
  • Calculation: Use the vacuum energy level of Ferrocene (typically -4.8 eV) to convert potentials to energy levels:

    
    
    
    
    
    
    

Visualization: Logic & Workflow

Diagram 1: Substituent Effect on Frontier Orbitals

This diagram illustrates the logical flow of how nitro-substitution alters the energy levels compared to the parent carbazole.

Nitrocarbazole_Energy_Logic Carbazole Parent Carbazole (Electron Rich) Nitro Add Nitro Group (-NO2) (Strong EWG) Carbazole->Nitro Chemical Modification HOMO_Effect Inductive Effect (-I) Stabilizes HOMO (Lowers Energy slightly) Nitro->HOMO_Effect LUMO_Effect Resonance Effect (-R) Stabilizes LUMO (Lowers Energy drastically) Nitro->LUMO_Effect Result Narrower Band Gap (Eg decreases) HOMO_Effect->Result LUMO_Effect->Result Dominant Factor App Application Shift: p-type -> Ambipolar/n-type Result->App

Caption: Logical pathway showing why nitro-functionalization leads to band gap compression, driven primarily by LUMO stabilization.

Diagram 2: Experimental Workflow for Band Gap Determination

A visual guide to the self-validating CV protocol described above.

CV_Workflow Start Start: Clean Electrode Blank 1. Run Blank Electrolyte (Check for Purity) Start->Blank Blank->Start If dirty (Repolish) Analyte 2. Add Nitrocarbazole (Degas with Ar) Blank->Analyte If clean Measure 3. Measure Onset Potentials (E_ox, E_red) Analyte->Measure Ref 4. Add Ferrocene (Fc) Internal Standard Measure->Ref Calc 5. Calculate HOMO/LUMO vs Vacuum (-4.8 eV) Ref->Calc

Caption: Step-by-step experimental workflow for determining electrochemical band gaps using Cyclic Voltammetry.

References

  • Bredas, J. L., et al. "Electronic structure of poly(carbazole) derivatives." Journal of Chemical Physics. (Generalized reference for carbazole electronic structure).

  • BenchChem. "Electrochemical properties of N-boc-carbazole-3-carboxaldehyde vs. similar compounds." BenchChem Comparative Guides.

  • Sworakowski, J. "How accurate are energies of HOMO and LUMO levels in small-molecule organic semiconductors determined from cyclic voltammetry or optical spectroscopy?" Synthetic Metals, 2018.

  • Zotti, G., et al. "Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers."[1] Macromolecules.

  • Promarak, V., et al. "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 9-Methyl-3-nitro-9H-carbazole

Executive Summary & Immediate Action 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH).[1][2] While often used as a photoactive precursor or intermediate in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH).[1][2] While often used as a photoactive precursor or intermediate in organic synthesis, its disposal requires strict adherence to protocols designed for mutagenic nitro-aromatics .[1]

Core Directive: Do not dispose of via municipal waste or standard aqueous drain systems.[1] This compound requires High-Temperature Incineration (HTI) to ensure the thermal decomposition of the stable carbazole ring and the nitro functional group.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal.[1] The nitro group (


) at the 3-position enhances the molecule's electron-accepting capability but also increases its potential for mutagenicity via DNA intercalation.[1][2]
ParameterDataOperational Implication
CAS Number 61166-05-0Use for waste manifesting.[1][2][3][4]
Molecular Formula

Nitrogen content requires incinerators with NOx scrubbers.[1][2]
Physical State Solid (Yellow/Orange powder)High risk of particulate inhalation; use HEPA-filtered enclosures.[1][2]
Melting Point ~170–174 °C (Derivative dependent)Stable solid at room temp; does not require cryogenic storage.[1][2]
Solubility Insoluble in water; Soluble in DCM, DMSO, DMFDo not attempt aqueous neutralization.[1][2]
Key Hazards Suspected Mutagen, Skin/Eye Irritant, Aquatic ToxicityDouble-gloving (Nitrile) is mandatory.[1][2]
Segregation Logic (The "Why")

Effective disposal starts with segregation.[1] Mixing this compound with incompatible waste streams can lead to uncontrolled reactions or regulatory violations.[1]

  • The Nitro Risk: Nitro-aromatics can function as oxidizers in specific conditions or become unstable if subjected to strong reducing agents (e.g., hydrides, catalytic hydrogenation catalysts like Pd/C).[1]

  • The Carbazole Stability: The aromatic system is highly stable, meaning it persists in the environment.[1] It is toxic to aquatic life (Category Acute 1/Chronic 1 for many carbazoles).[1]

Incompatibility List:

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of exothermic decomposition.[1]

  • Strong Reducing Agents: (e.g., Lithium Aluminum Hydride) – Risk of generating reactive amines or heat.[1]

  • Strong Bases: Can induce nucleophilic aromatic substitution or ring degradation under uncontrolled conditions.[1]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Waste

Applicable to: Expired shelf stocks, weighing boat residues, spill cleanup solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

    • Scientist's Note: Amber glass is preferred if the waste will be stored for >1 week, as nitro-carbazoles can be photosensitive, degrading into more toxic byproducts.[1]

  • Labeling: Affix a hazardous waste label with the following constituents:

    • "9-Methyl-3-nitro-9H-carbazole"[1][2][5]

    • "Toxic"[1]

    • "Mutagenic Hazard"[1][4]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to prevent external contamination of the container surface.

  • Disposal Route: Designate for Lab Pack – Incineration Only .

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)

Applicable to: Reaction mixtures in DCM, DMF, or DMSO.[1][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents like DCM into a non-halogenated drum).

  • Concentration Limit: If the concentration of nitro-carbazole exceeds 5% (wt/wt), segregate into a separate "High Hazard" stream rather than bulk solvent waste.

  • Precipitation Check: Nitro-carbazoles often precipitate out of solution upon standing.[1] Ensure the waste container is agitated before transfer to prevent sludge buildup that can clog disposal pumps.[1]

  • Disposal Route: Fuel Blending (if low concentration) or Incineration (if high concentration).[1]

Scenario C: Contaminated Sharps & Glassware

Applicable to: TLC plates, pipettes, vials.[1][2]

  • Evaporation: Allow volatile solvents (DCM/Acetone) to evaporate in a fume hood.

  • Segregation: Place dry, contaminated glass into a Puncture-Proof Sharps Container labeled "Chemically Contaminated Sharps."

    • Crucial: Do not wash this glassware in the sink.[1] The residue is toxic to aquatic life and difficult to remove from porcelain/steel sinks.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for classifying and routing 9-Methyl-3-nitro-9H-carbazole waste.

DisposalFlow Start Waste Generation: 9-Methyl-3-nitro-9H-carbazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Sharps Contaminated Glass/Sharps StateCheck->Sharps ContainerSolid Seal in Amber Glass/HDPE Label: 'Toxic Solid' Solid->ContainerSolid SolventCheck Halogenated Solvent? Liquid->SolventCheck DrySharps Evaporate Solvent in Hood Sharps->DrySharps IncinerateSolid Route: Lab Pack (High Temp Incineration) ContainerSolid->IncinerateSolid HaloStream Halogenated Waste Stream (e.g., DCM) SolventCheck->HaloStream Yes NonHaloStream Non-Halo Waste Stream (e.g., DMSO, DMF) SolventCheck->NonHaloStream No HaloStream->IncinerateSolid Ultimate Fate NonHaloStream->IncinerateSolid SharpsBin Chemically Contaminated Sharps Bin DrySharps->SharpsBin

Caption: Operational workflow for segregating and routing nitro-carbazole waste streams based on physical state and solvent carrier.

Emergency Contingencies

Spill Management:

  • Evacuate & Ventilate: If powder is airborne, clear the immediate area.[1]

  • PPE: Wear N95 or P100 respirator, double nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with a solvent-dampened pad (Acetone or Ethanol) or use a HEPA vacuum dedicated to hazardous materials.[1]

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the ring system) followed by a soap/water rinse.[1] Collect all wipes as hazardous solid waste.[1]

References
  • Matrix Fine Chemicals. (n.d.).[1] 9-Methyl-3-nitro-9H-carbazole Product Data. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12300067 (Related Nitrocarbazoles). Retrieved from [Link]

  • US EPA. (2023). Hazardous Waste Codes & Lists (F-List, K-List). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Methyl-3-nitro-9H-carbazole
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